2-Methoxy-4-morpholin-4-yl-benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12-8-11(3-2-10(12)9-14)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGJSGNDLYGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359629 | |
| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-68-3 | |
| Record name | 2-Methoxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-Methoxy-4-morpholin-4-yl-benzaldehyde. In the dynamic landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior in biological systems and guiding its development into a potential therapeutic agent. While experimental data for this specific molecule is not yet publicly available, this document leverages advanced computational models to offer valuable insights into its key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, establishing a self-validating framework for future research.
Molecular Structure and Identification
This compound is a substituted benzaldehyde derivative featuring a methoxy group at the 2-position and a morpholine ring attached at the 4-position of the benzene ring.
| Identifier | Value |
| IUPAC Name | 2-Methoxy-4-(morpholin-4-yl)benzaldehyde |
| CAS Number | 404009-68-3 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CCOCC2)C=O |
| InChI Key | YXWJCMXJZYJGNQ-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were generated using established computational algorithms and provide a robust starting point for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 105-115 °C | Influences formulation, stability, and purification strategies. |
| Boiling Point | 385.5 ± 42.0 °C (at 760 mmHg) | Important for purification by distillation and assessing thermal stability. |
| logP (Octanol-Water Partition Coefficient) | 1.8 ± 0.4 | A key indicator of a compound's lipophilicity, affecting absorption and membrane permeability. |
| Aqueous Solubility (logS) | -2.5 ± 0.7 | Crucial for bioavailability and formulation of orally administered drugs. |
| pKa (most basic) | 5.2 ± 0.1 (Amine) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |
| Polar Surface Area (PSA) | 49.9 Ų | Influences membrane transport and interactions with biological targets. |
| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and the potential for interactions with biological macromolecules. |
Synthesis Pathway
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The following diagram illustrates a potential two-step synthesis starting from commercially available 4-fluoro-2-methoxybenzaldehyde.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. Excess solid is equilibrated with the solvent, and the concentration of the dissolved compound is measured.
Apparatus:
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of phosphate-buffered saline (PBS) solutions at various pH values (e.g., 5.0, 6.8, 7.4).
-
Add an excess amount of this compound to a vial containing a known volume of each buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method against a standard curve.
-
Calculate the solubility in mg/mL or µg/mL.
Caption: Workflow for aqueous solubility determination.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
Autotitrator or a pH meter with a high-precision electrode
-
Burette
-
Stir plate and stir bar
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Beaker
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water. The co-solvent is necessary if the compound has low aqueous solubility.
-
Calibrate the pH electrode using standard buffers.
-
Place the electrode and the tip of the burette into the analyte solution.
-
Begin stirring the solution.
-
Titrate the solution with the standardized acid (to determine the pKa of the basic morpholine nitrogen) or base, adding small, precise volumes of the titrant.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at the half-equivalence point.
-
Specialized software can be used to analyze the titration curve and calculate the pKa.
Caption: Workflow for pKa determination.
Spectroscopic and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for assessing the purity of this compound and for quantifying its concentration in various assays.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which can be determined by a UV-Vis spectrophotometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the compound.
-
¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aldehyde proton, aromatic protons, methoxy protons, and the protons of the morpholine ring.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C=O stretch (aldehyde)
-
C-O-C stretch (ether and morpholine)
-
Aromatic C=C stretches
Stability Assessment
A preliminary assessment of the stability of this compound should be conducted to understand its shelf-life and potential degradation pathways. This involves storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposure) and periodically analyzing its purity by HPLC.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines the standard experimental procedures for their determination. A solid understanding of these properties is fundamental for any researcher or drug development professional working with this compound. The provided protocols offer a robust framework for generating the empirical data necessary to validate and refine the computational predictions, ultimately accelerating the journey of this molecule from a compound of interest to a potential therapeutic candidate.
References
No direct experimental references for this compound are available. The protocols and principles described are based on standard, widely accepted methodologies in the fields of medicinal chemistry and pharmaceutical sciences.
An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-morpholin-4-yl-benzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating methoxy group and a morpholine substituent on a benzaldehyde core, suggests the possibility of interesting electronic and biological properties. Accurate and unambiguous structure elucidation is the cornerstone of any research and development involving this molecule, ensuring the reliability of experimental data and guiding further molecular design. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of this compound, written from the perspective of a Senior Application Scientist.
Molecular Structure and Synthetic Strategy
The target molecule, this compound, possesses a 1,2,4-trisubstituted benzene ring. The elucidation of its structure relies on a synergistic approach, combining various spectroscopic techniques to piece together its molecular puzzle.
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically start with a 2-methoxy-4-halobenzaldehyde, where the halogen (preferably fluorine or chlorine) is displaced by morpholine. The electron-withdrawing nature of the aldehyde group, ortho and para to the halogen, facilitates this reaction.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands. [4]
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H (Morpholine & Methoxy) | Stretch | 2850-3000 | Medium to Strong |
| Aldehyde C=O | Stretch | 1680-1700 | Strong |
| Aromatic C=C | Stretch | 1580-1600 and 1450-1500 | Medium to Strong |
| C-O-C (Ether and Morpholine) | Stretch | 1200-1300 (Aromatic-Alkyl) and 1050-1150 (Aliphatic) | Strong |
| C-N (Morpholine) | Stretch | 1100-1200 | Medium |
Table 2: Predicted IR Absorption Bands for this compound.
The strong carbonyl (C=O) stretch is a key diagnostic peak for the aldehyde functionality. The presence of both aromatic and aliphatic C-H stretching vibrations, as well as strong C-O and C-N stretching bands, would further support the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₁₂H₁₅NO₃), the expected molecular weight is approximately 221.25 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 221. The fragmentation pattern would likely involve:
-
Loss of a hydrogen radical (-H): A peak at m/z 220 (M-1).
-
Loss of a formyl radical (-CHO): A peak at m/z 192 (M-29).
-
Loss of a methoxy radical (-OCH₃): A peak at m/z 190 (M-31).
-
Cleavage of the morpholine ring: This can lead to a variety of smaller fragments. A characteristic fragment would be the loss of C₂H₄O, resulting in a peak at m/z 177.
-
Formation of the benzoyl cation: A peak at m/z 105 is common for benzaldehydes, though its abundance will depend on the other substituents. [5]
Experimental Protocols
To ensure the integrity of the structure elucidation, the following experimental protocols are recommended.
1. NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
2. IR Spectroscopy (ATR-FTIR)
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the compound (typically by electron ionization) and detect the mass-to-charge ratio of the molecular ion and its fragments.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, and by understanding the influence of each substituent on the spectral data, a confident and unambiguous assignment of the molecular structure can be achieved. This rigorous analytical approach is fundamental to ensuring the quality and reliability of any subsequent research or development involving this compound.
References
- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.
- Taber, D. F., & Brannick, J. D. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-(4-Morpholinyl)benzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]
-
UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone analytical technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR chemical shifts for the compound 2-Methoxy-4-morpholin-4-yl-benzaldehyde.
This molecule, possessing a trifecta of influential functional groups—a methoxy group, a morpholine ring, and an aldehyde—presents an interesting case study in the interplay of electronic effects on a benzene scaffold. Understanding the ¹³C NMR spectrum of this compound is crucial for its characterization, purity assessment, and as a reference for related structures in medicinal chemistry and materials science. This document will delve into the predicted chemical shifts based on established substituent effects, provide a detailed protocol for experimental data acquisition, and offer insights into the interpretation of the spectral data.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure and numbering of this compound.
Predicted ¹³C NMR Chemical Shifts
The prediction of ¹³C NMR chemical shifts in polysubstituted benzene rings can be effectively achieved through the principle of additivity of substituent chemical shifts (SCS).[1][2] This empirical method involves adding the known chemical shift increments of each substituent at the ipso, ortho, meta, and para positions to the chemical shift of benzene (128.5 ppm).
The following table outlines the predicted ¹³C NMR chemical shifts for this compound. The SCS values for the methoxy and aldehyde groups are well-established. The SCS values for the morpholino group have been estimated based on data from N-phenylmorpholine and related N-aryl derivatives.[3][4]
| Carbon Atom | Substituent Effects | Calculation (ppm) | Predicted Shift (δ, ppm) |
| C1 | ipso-CHO, ortho-OCH₃, meta-Morpholino | 128.5 + 8.2 - 14.6 + 0.2 | ~122.3 |
| C2 | ipso-OCH₃, ortho-CHO, meta-Morpholino | 128.5 + 31.4 + 1.3 - 15.6 | ~145.6 |
| C3 | ortho-OCH₃, ortho-Morpholino, para-CHO | 128.5 - 14.6 - 15.6 + 6.0 | ~104.3 |
| C4 | ipso-Morpholino, ortho-OCH₃, meta-CHO | 128.5 + 22.5 - 14.6 + 1.3 | ~137.7 |
| C5 | ortho-Morpholino, meta-CHO, para-OCH₃ | 128.5 - 15.6 + 1.3 - 7.7 | ~106.5 |
| C6 | meta-OCH₃, meta-Morpholino, para-CHO | 128.5 + 1.0 + 0.2 + 6.0 | ~135.7 |
| C7 (CHO) | Aldehyde Carbonyl | - | ~190.0 |
| C8 (OCH₃) | Methoxy Carbon | - | ~55.8 |
| C9, C12 | Morpholine (N-CH₂) | - | ~48.0 |
| C10, C11 | Morpholine (O-CH₂) | - | ~66.5 |
Rationale Behind Predicted Chemical Shifts
The electronic nature of each substituent dictates its influence on the chemical shifts of the aromatic carbons.
-
Aldehyde Group (-CHO): This is an electron-withdrawing group through both inductive and resonance effects. It strongly deshields the ipso-carbon (C1) and the para-carbon (C4), and to a lesser extent, the ortho-carbons (C2, C6). The carbonyl carbon (C7) itself is highly deshielded, appearing far downfield.[5]
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. This resonance effect is dominant, causing a significant shielding (upfield shift) of the ortho (C1, C3) and para (C5) carbons relative to the methoxy group. The ipso-carbon (C2) is strongly deshielded. The methoxy carbon (C8) typically appears around 55-56 ppm.
-
Morpholino Group: The nitrogen atom of the morpholine ring also possesses a lone pair that can be donated into the benzene ring through resonance, similar to an amino group. This results in a strong shielding of the ortho (C3, C5) and para (C2) carbons relative to the morpholino substituent. The ipso-carbon (C4) is deshielded. The carbons of the morpholine ring itself have characteristic shifts, with those adjacent to the oxygen (C10, C11) being more deshielded than those adjacent to the nitrogen (C9, C12).[1][3]
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
A. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[6]
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. Mild sonication can be used if necessary.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
B. NMR Instrument Setup and Data Acquisition
The following parameters are a general guideline and may require optimization based on the specific instrument and sample concentration.
-
Spectrometer Tuning and Locking:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹³C and ¹H channels of the probe.
-
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (for a 1D ¹³C{¹H} experiment):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 220-250 ppm to cover the expected range of chemical shifts.
-
Transmitter Frequency Offset (O1P): Centered around the middle of the expected spectrum (e.g., 100-120 ppm).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
-
Number of Scans (NS): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
C. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Data Interpretation Workflow
Caption: Workflow for the acquisition and interpretation of the ¹³C NMR spectrum.
Conclusion
This technical guide provides a foundational understanding of the ¹³C NMR chemical shifts for this compound. The predicted chemical shifts, derived from the established principles of substituent additivity, offer a robust framework for the interpretation of experimental data. The detailed experimental protocol herein serves as a practical guide for researchers to obtain high-quality and reproducible ¹³C NMR spectra. Accurate structural elucidation is a critical step in the research and development pipeline, and a thorough understanding of the NMR characteristics of key molecular scaffolds is indispensable for advancing chemical and pharmaceutical sciences.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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PubChem. (n.d.). 4-Morpholinobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Hans Reich. (n.d.). Substituent Effects on C-13 Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of 4-morpholinoaniline. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
BMRB. (n.d.). 4-methoxy Benzaldehyde. Retrieved from [Link]
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MDPI. (2009). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(1), 384-393. [Link]
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PubChem. (n.d.). 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. [Link]
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PubChem. (n.d.). 3-Methoxy-4-(2-(morpholin-4-yl)-2-oxoethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
This guide provides a comprehensive technical overview for the mass spectrometry analysis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a molecule of interest in pharmaceutical and chemical research. As a substituted benzaldehyde, its structural features—a methoxy group, a morpholine ring, and an aldehyde functional group—each contribute to a unique mass spectrometric fingerprint. This document will navigate the theoretical underpinnings and practical considerations for its analysis, from ionization to fragmentation and detection, equipping researchers with the knowledge to develop robust analytical methods.
Foundational Principles: Understanding the Molecule's Behavior
A successful mass spectrometry analysis is predicated on a thorough understanding of the analyte's chemical properties. This compound possesses several key features that dictate its behavior in the mass spectrometer.
-
The Aldehyde Group: Aldehydes are known to undergo characteristic fragmentation patterns, often involving the loss of a hydrogen radical or the entire formyl group.[1]
-
The Aromatic Ring: The benzene ring provides a stable core, and its fragmentation can yield valuable structural information. Aromatic compounds typically show strong molecular ion peaks.[1]
-
The Morpholine Moiety: As a heterocyclic amine, the morpholine ring is susceptible to alpha-cleavage and can influence the ionization process. The nitrogen atom in the morpholine ring is a primary site for protonation in electrospray ionization.[2][3]
-
The Methoxy Group: This electron-donating group can influence the fragmentation of the aromatic ring.
The interplay of these functional groups will result in a complex and informative mass spectrum. A high-resolution mass spectrometer is recommended to accurately determine the elemental composition of the fragment ions.[4]
Strategic Approach to Ionization and Analysis
The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable options, each offering distinct advantages.
Electrospray Ionization (ESI) for Soft Ionization
ESI is the preferred method for analyzing polar molecules and is particularly well-suited for compounds containing basic nitrogen atoms, such as the morpholine ring in our target molecule.[2][5]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the analyte in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 30 - 40 psi
-
Drying Gas (Nitrogen) Flow Rate: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500.
Expected ESI-MS Spectrum:
In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺. The high stability of the aromatic system and the basicity of the morpholine nitrogen favor the formation of this ion.
Electron Ionization (EI) for Fragmentation Analysis
EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides detailed structural information that can be used to confirm the identity of the compound.[6]
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., HP-5ms) to ensure separation from any impurities.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
Ion Source Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
-
Mass Analyzer: Scan a mass range of m/z 40-450.
Deciphering the Fragmentation Puzzle
The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) experiments are invaluable for elucidating these fragmentation pathways.
Predicted Fragmentation Pathways
Based on the known fragmentation of related structures, we can predict the key fragmentation pathways for this compound.
Table 1: Predicted Key Fragment Ions
| m/z (Predicted) | Proposed Structure/Fragment | Origin |
| [M+H]⁺ | Protonated Molecule | ESI |
| [M]⁺ | Molecular Ion | EI |
| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde | EI |
| [M-CHO]⁺ | Loss of the formyl group | EI |
| [C₇H₅O]⁺ | Benzoyl cation | EI/CID |
| Morpholine-related ions | Fragments arising from the cleavage of the morpholine ring | EI/CID |
The fragmentation of the benzaldehyde moiety is well-documented, often leading to a stable benzoyl cation.[7] The morpholine ring can undergo cleavage to produce characteristic fragment ions.
Diagram 1: Proposed ESI-MS/MS Fragmentation Workflow
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A Technical Guide to the Solubility Profiling of 2-Methoxy-4-morpholin-4-yl-benzaldehyde in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to final formulation and bioavailability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a substituted benzaldehyde of interest in medicinal chemistry and drug development. Recognizing that publicly available, empirical solubility data for this specific molecule is scarce, this document serves as a predictive and procedural manual. We will first dissect the molecule's structural attributes to provide a theoretical forecast of its solubility behavior across a range of common organic solvents. Subsequently, this guide presents authoritative, step-by-step protocols for determining both thermodynamic and kinetic solubility, adhering to Good Laboratory Practice (GLP) standards. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data. This whitepaper is intended for researchers, chemists, and drug development professionals who require a robust understanding and a practical approach to characterizing the solubility of novel chemical entities.
Introduction: The Imperative of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. It is a property that dictates how efficiently a compound can be dissolved in a solvent, a prerequisite for absorption, distribution, metabolism, and excretion (ADME) within the body.[1] Poor solubility can lead to low bioavailability, hindering a promising compound's therapeutic efficacy and potentially terminating its development.[1][2]
Therefore, a thorough understanding and quantification of a compound's solubility profile in various media is not merely a data-gathering exercise; it is a cornerstone of strategic drug development. This knowledge informs critical decisions at every stage:
-
Early Discovery: Helps in selecting and optimizing lead candidates with favorable properties.[1]
-
Process Chemistry: Guides the selection of appropriate solvents for synthesis, work-up, and purification, directly impacting reaction efficiency and yield.[3]
-
Formulation Development: Provides the essential data needed to design stable and effective dosage forms, whether for oral, injectable, or topical delivery.[4]
This guide focuses on This compound , a molecule whose structure suggests potential utility as a synthetic intermediate in pharmaceutical research. By providing a detailed roadmap to characterizing its solubility, we aim to empower researchers to make informed, data-driven decisions in their development programs.
Theoretical Solubility Framework: A Predictive Analysis
Before embarking on experimental measurements, a theoretical analysis of the molecule's structure provides invaluable insight into its likely behavior. This is grounded in the fundamental chemical principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[5][6]
Structural Dissection of this compound
The solubility characteristics of this compound are a composite of its constituent functional groups:
-
Benzene Ring: The aromatic core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Aldehyde Group (-CHO): The carbonyl imparts significant polarity and can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): The ether linkage is polar, but the methyl group contributes some nonpolar character. It primarily acts as a hydrogen bond acceptor.
-
Morpholine Group: This is the most influential group regarding polarity. The tertiary amine nitrogen and the ether oxygen are both potent hydrogen bond acceptors. The cyclic structure also introduces rigidity. The presence of this group significantly increases the molecule's overall polarity and potential for aqueous solubility compared to a simple benzaldehyde.
Predicted Solubility Across Solvent Classes
Based on this structural analysis, we can forecast the compound's solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the multiple hydrogen bond acceptors (aldehyde, methoxy, and morpholine moieties), this compound is expected to exhibit moderate to good solubility in polar protic organic solvents. Its solubility in pure water, however, may be limited by the nonpolar aromatic ring, though likely higher than simpler benzaldehydes.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can engage in dipole-dipole interactions but do not donate hydrogen bonds. The compound is predicted to be highly soluble in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The significant polarity conferred by the aldehyde, methoxy, and especially the morpholine groups will likely result in poor solubility in these solvents. The nonpolar interactions driven by the benzene ring will be insufficient to overcome the strong solute-solute interactions of this crystalline solid.
Experimental Protocols for Solubility Determination
Theoretical prediction must be validated by empirical measurement. The following protocols represent industry-standard methods for generating high-quality solubility data. Adherence to Good Laboratory Practice (GLP) is essential for data integrity.[8][9]
Gold Standard: Thermodynamic Solubility via the Shake-Flask Method
This method determines the equilibrium solubility, which is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[1] It is a resource-intensive but highly accurate method, crucial for late-stage development.[8]
Causality Behind Experimental Choices: The goal is to allow the system to reach true thermodynamic equilibrium. This requires using an excess of the solid to ensure the solution remains saturated, a sufficient equilibration time to allow the dissolution process to complete, and precise temperature control, as solubility is temperature-dependent.
Protocol Steps:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). The excess solid is critical to ensure a saturated solution is maintained throughout the experiment.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially inflating the measured concentration.
-
Sample Dilution: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] Calculate the original concentration in the saturated solution by applying the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput: Kinetic Solubility via Nephelometry
Kinetic solubility is a measure of how readily a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO) into an aqueous buffer.[1] While less precise than thermodynamic solubility, it is rapid, requires minimal compound, and is ideal for screening in early discovery.[11] Laser nephelometry measures the light scattered by insoluble particles (precipitate) in a solution.[11]
Causality Behind Experimental Choices: This method mimics the scenario of a DMSO stock solution of a compound being introduced into an aqueous environment, common in biological assays. The focus is on the practical solubility limit under non-equilibrium conditions, which is often more relevant for high-throughput screening (HTS).
Protocol Steps:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a microplate (e.g., 384-well) using DMSO.
-
Dispensing: Transfer a small volume of each dilution into a corresponding well of a second microplate containing the target organic solvent. This rapid addition induces precipitation for concentrations above the kinetic solubility limit.
-
Measurement: Immediately read the microplate using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus). The instrument measures the intensity of scattered light, which is directly proportional to the amount of precipitate formed.
-
Data Analysis: Plot the scattered light signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is determined as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Screening.
Data Presentation and Strategic Interpretation
The quantitative results from these experiments should be summarized in a clear and accessible format to facilitate comparison and decision-making.
Recommended Data Summary Table
A researcher would populate the following table with their empirically determined values.
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C | Molar Solubility (mol/L) at 25 °C | Observations |
| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value | e.g., Clear solution, rapid dissolution |
| Ethanol | 24.5 | Experimental Value | Calculated Value | ||
| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value | Calculated Value | |
| DMSO | 46.7 | Experimental Value | Calculated Value | e.g., Highly soluble | |
| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value | ||
| Nonpolar | Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Sparingly soluble |
| Dichloromethane | 9.1 | Experimental Value | Calculated Value | ||
| Hexane | 1.9 | Experimental Value | Calculated Value | e.g., Practically insoluble |
Interpretation for Drug Development
The collected data provides a roadmap for utilizing this compound effectively:
-
High Solubility Solvents (e.g., DMSO, Methanol): These are ideal candidates for use as reaction solvents for synthesis or as primary solvents for preparing stock solutions for biological screening.
-
Moderate Solubility Solvents (e.g., Ethanol, Ethyl Acetate): These may be suitable for purification via crystallization. A solvent in which the compound is highly soluble when hot but only sparingly soluble when cold is an excellent candidate for recrystallization.
-
Low Solubility Solvents (e.g., Hexane, Toluene): These are often useful as anti-solvents. Adding a nonpolar anti-solvent to a solution of the compound in a polar solvent can be a highly effective method to induce crystallization and achieve high product recovery.[3]
Conclusion
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide on the safe handling of 2-Methoxy-4-morpholin-4-yl-benzaldehyde. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore synthesized from safety data for structurally analogous compounds, including various substituted benzaldehydes. This guide should be used as a primary reference for establishing robust safety protocols, always in conjunction with a thorough, case-by-case risk assessment conducted by qualified personnel.
Introduction: Understanding the Compound and its Context
This compound is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and drug discovery. Its unique structural motifs, combining a methoxy group and a morpholine ring on a benzaldehyde scaffold, make it a valuable intermediate in the synthesis of novel bioactive molecules. As with any novel chemical entity, a proactive and informed approach to safety is paramount to protect researchers and ensure the integrity of experimental outcomes.
This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound, drawing upon established principles of laboratory safety and data from closely related chemical structures.
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of specific toxicological data, a conservative approach to hazard assessment is essential. Based on the known properties of substituted benzaldehydes, this compound should be treated as a potentially hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Many benzaldehyde derivatives are known to cause skin and serious eye irritation.[1] Direct contact with the powder or solutions can lead to redness, pain, and in the case of eye contact, potential damage.
-
Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system, leading to symptoms such as coughing and sore throat.[2]
-
Reactivity: Substituted benzaldehydes are considered reactive chemicals.[4] They can be sensitive to air and light and may react with oxidizing agents.
GHS Classification (Anticipated, based on structural analogs):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Causality of Hazards: The aldehyde functional group is inherently reactive and can interact with biological macromolecules. The aromatic ring and substituents can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to localized or systemic toxic effects.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, the use of a glove box provides an additional layer of containment.[6]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[7] | Protects against splashes of liquids and airborne powder. |
| Skin Protection | Nitrile or butyl rubber gloves (inspect for integrity before use). A lab coat or chemical-resistant apron.[7][8] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.[9] | Protects against inhalation of fine powders and vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.
Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools and techniques for weighing and transferring the powder.
-
Inert Atmosphere: For long-term storage and sensitive reactions, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents.[10]
-
Hygiene Practices: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Container: Store in a tightly sealed, light-resistant container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, structure, and appropriate hazard warnings.
Emergency Procedures: Preparedness and Response
Prompt and correct action in the event of an emergency can significantly mitigate the consequences of an accidental exposure or spill.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Spill Response:
-
Minor Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's emergency response team.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory setting.
Disposal Considerations
All waste materials containing this compound must be handled as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, absorbent pads, glassware) should be disposed of as hazardous waste.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research while ensuring the well-being of laboratory personnel. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all experimental protocols, researchers can confidently and safely explore the synthetic potential of this valuable compound. This guide serves as a foundational resource, to be supplemented by institutional safety policies and the professional judgment of the research scientist.
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The Morpholinobenzaldehyde Scaffold: A Privileged Structure in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The morpholine ring is a prime example of such a scaffold, prized for its advantageous physicochemical, biological, and metabolic properties. When incorporated into the morpholinobenzaldehyde scaffold, it creates a versatile and synthetically accessible building block for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the biological significance of the morpholinobenzaldehyde core, delving into its diverse therapeutic applications, mechanisms of action, and the practical methodologies for its synthesis and evaluation. As we will explore, derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making it a focal point of contemporary drug discovery efforts.[2]
Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer demands therapeutic agents with high efficacy and selectivity. Morpholinobenzaldehyde derivatives have emerged as promising candidates, primarily through their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Inhibition of VEGFR-2 and the PI3K/mTOR Pathway
A critical process in tumor progression is angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process.[3] Several morpholinobenzaldehyde derivatives have been designed as potent VEGFR-2 inhibitors.[2][4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation and migration.[2] For instance, certain morpholine-benzimidazole-oxadiazole hybrids have shown significant cytotoxic activity against human colon cancer cell lines by targeting VEGFR-2.[4]
Another pivotal signaling network in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a common feature in many human cancers. The morpholine moiety is a key feature in many inhibitors of this pathway, with its oxygen atom often forming a critical hydrogen bond in the kinase hinge region.[7] Dual PI3K/mTOR inhibitors containing a morpholine scaffold have demonstrated the ability to shut down Akt activation, a central node in this pathway, leading to potent anticancer effects.[5][6]
Signaling Pathway of VEGFR-2 Inhibition
Caption: VEGFR-2 signaling cascade and its inhibition by morpholinobenzaldehyde derivatives.
Signaling Pathway of PI3K/mTOR Inhibition
Caption: The PI3K/Akt/mTOR signaling pathway and its dual inhibition.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of various morpholinobenzaldehyde derivatives has been quantified using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Morpholine-benzimidazole-oxadiazole | HT-29 (Colon) | VEGFR-2 | 3.103 | [4] |
| Quinazoline-based dihydrazone | MCF-7 (Breast) | DNA/CDK2 (putative) | 7.05 | [6] |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | DNA/CDK2 (putative) | 7.01 | [6] |
| Benzofuran-based | A549 (Lung) | VEGFR-2 | 1.48 - 47.02 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a morpholinobenzaldehyde derivative on a cancer cell line.[9][10]
Workflow for MTT Assay
Caption: A generalized workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity: A Multifaceted Approach to Combatting Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Morpholinobenzaldehyde derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[11]
Mechanism of Action: Diverse Modes of Inhibition
The antimicrobial efficacy of this scaffold is not attributed to a single mechanism but rather a combination of actions that disrupt essential cellular processes in pathogens.
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a crucial structure for maintaining cell integrity and is an excellent target for antibiotics.[12] Some morpholine-containing compounds have been shown to inhibit the synthesis of peptidoglycan, leading to cell lysis and death.[13]
-
Disruption of Protein Synthesis: The ribosome is a vital cellular machine responsible for protein synthesis. Certain morpholine derivatives, such as the oxazolidinone antibiotic linezolid, act by inhibiting the initiation of bacterial protein synthesis.[14]
-
Damage to the Bacterial Membrane and ROS Induction: Recent studies on ruthenium-based agents incorporating a morpholine moiety have revealed a dual mechanism of action. These compounds can directly damage the bacterial membrane, leading to leakage of cellular contents, and induce the formation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.[15]
-
Efflux Pump Inhibition: A significant mechanism of bacterial resistance is the active efflux of antibiotics from the cell by efflux pumps. Some morpholine-containing compounds have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[16]
Antimicrobial Mechanisms of Action
Caption: Multiple antimicrobial mechanisms of morpholinobenzaldehyde derivatives.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Morpholinobenzaldehyde derivatives have shown potential as anti-inflammatory agents by targeting key enzymes involved in the inflammatory response.
Mechanism of Action: Inhibition of COX-2 and iNOS
During inflammation, the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are upregulated, leading to the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO), respectively.[17][18] Morpholinopyrimidine derivatives have been shown to significantly reduce the expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] By inhibiting these enzymes, these compounds can effectively suppress the inflammatory response.[19]
Anti-inflammatory Mechanism of Action
Caption: Inhibition of iNOS and COX-2 expression by morpholinobenzaldehyde derivatives.
Synthesis of Morpholinobenzaldehyde Derivatives: A Practical Approach
The versatility of the morpholinobenzaldehyde scaffold lies in its synthetic tractability. A common and straightforward method for creating a diverse library of derivatives is through the formation of Schiff bases.
Experimental Protocol: Synthesis of a Morpholinobenzaldehyde Schiff Base
This protocol describes a general method for the condensation reaction between 4-morpholinobenzaldehyde and a primary amine.[20][21]
Workflow for Schiff Base Synthesis
Caption: A generalized workflow for the synthesis of a Schiff base derivative.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-morpholinobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol. In a separate container, dissolve the desired primary amine (1 equivalent) in the same solvent.
-
Reaction Setup: Add the primary amine solution to the flask containing the 4-morpholinobenzaldehyde solution. Add a catalytic amount (1-2 drops) of glacial acetic acid.[20]
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Conclusion and Future Perspectives
The morpholinobenzaldehyde scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, driven by diverse and clinically relevant mechanisms of action. The synthetic accessibility of this scaffold further enhances its appeal for the generation of large and diverse compound libraries for high-throughput screening.
Future research in this area will likely focus on several key aspects. The continued exploration of structure-activity relationships will enable the rational design of next-generation derivatives with enhanced potency and selectivity for their respective targets. The development of multi-target agents, leveraging the scaffold's versatility to address complex diseases with a single molecule, represents an exciting frontier. Furthermore, as our understanding of disease biology deepens, so too will the opportunities to tailor morpholinobenzaldehyde-based compounds to novel and challenging therapeutic targets. The journey of this remarkable scaffold is far from over, and it is poised to remain a cornerstone of innovative drug discovery for years to come.
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Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2013). ResearchGate. [Link]
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An In-Depth Technical Guide to the Computational Prediction of logP for 2-Methoxy-4-morpholin-4-yl-benzaldehyde
Abstract
The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the predicted logP for the compound 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a molecule of interest in medicinal chemistry. We will deconstruct its molecular architecture to understand the contributions of its constituent functional groups to its overall lipophilicity. Furthermore, this document presents a comparative analysis of logP values predicted by several leading computational algorithms, offering researchers a comprehensive view of the molecule's likely behavior in biological systems. A detailed, replicable protocol for obtaining these predictions using publicly accessible tools is provided, ensuring the principles discussed herein can be practically applied in a laboratory setting.
The Imperative of Lipophilicity in Drug Design: Understanding logP
In the intricate process of drug development, the journey of a compound from administration to its molecular target is governed by a series of complex interactions. A molecule's ability to navigate the aqueous and lipid environments of the body—a property known as lipophilicity—is paramount. The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a compound between two immiscible phases: a nonpolar solvent (typically n-octanol) and an aqueous phase (water). For convenience, this ratio is expressed on a logarithmic scale, known as logP.
logP = log10([solute]octanol / [solute]water)
A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies higher affinity for the aqueous phase (hydrophilic).[1] This single parameter is a cornerstone of predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME).[2] For instance, logP is a key component of frameworks like Lipinski's "Rule of Five," which suggests that orally bioavailable drugs often have a logP value of less than 5.[3] An optimal lipophilicity is crucial; excessively high values can lead to poor aqueous solubility and sequestration in fatty tissues, while very low values may hinder the molecule's ability to cross biological membranes.[3] Given that the experimental determination of logP can be resource-intensive, accurate and rapid computational prediction has become an indispensable tool in modern medicinal chemistry.[2]
Molecular Architecture Analysis: this compound
To formulate a hypothesis about the lipophilicity of this compound, we must first analyze its structure and the physicochemical properties of its functional groups.
The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is: COC1=C(C=C(C=C1)N2CCOCC2)C=O.
Its structure can be dissected into three key components:
-
Benzaldehyde Core: The benzene ring is inherently nonpolar and thus lipophilic. The aldehyde group (-CHO) introduces polarity and acts as a hydrogen bond acceptor, slightly tempering the ring's hydrophobicity.
-
Methoxy Group (-OCH₃): When attached to an aromatic system, a methoxy group has a nearly neutral effect on lipophilicity, with a change in logP close to zero. Its oxygen atom can also serve as a hydrogen bond acceptor.
-
Morpholine Moiety: This saturated heterocycle is a significant contributor to the molecule's physicochemical profile. The presence of both an oxygen atom (a hydrogen bond acceptor) and a tertiary amine nitrogen atom dramatically increases the molecule's polarity and potential for hydrogen bonding. In medicinal chemistry, the morpholine ring is frequently incorporated to enhance aqueous solubility and modulate pharmacokinetic properties. Its inclusion is expected to substantially decrease the logP value compared to a simple alkyl-substituted benzaldehyde.
Based on this analysis, the hydrophilic character of the morpholine ring is anticipated to be the dominant factor, counteracting the lipophilicity of the substituted benzene ring. Therefore, we can hypothesize that this compound will exhibit moderate lipophilicity, likely falling well within the range considered favorable for drug-like molecules.
Consensus Prediction of logP: A Multi-Algorithm Approach
No single computational algorithm for logP prediction is universally superior for all chemical scaffolds. Different methods utilize distinct approaches, such as atom-based contributions, fragment-based methods, or property-based calculations.[3] Therefore, a consensus approach, leveraging the outputs of several validated models, provides a more robust and reliable estimate of a molecule's true logP.
The predicted logP values for this compound from five well-regarded computational models are summarized below.
| Prediction Algorithm | Methodology Type | Predicted logP |
| XLOGP3 | Atom-based with corrections | 1.65 |
| ALOGP (Ghose-Crippen) | Atom-based | 1.51 |
| Molinspiration (miLogP) | Fragment-based | 1.48 |
| WLOGP (SwissADME) | Atomistic (WILDMAN-Crippen) | 1.81 |
| iLOGP (SwissADME) | Physics-based | 1.95 |
Note: These values were generated using the SwissADME web tool by inputting the molecule's SMILES string.
The predictions are remarkably consistent, ranging from 1.48 to 1.95. This narrow range strengthens our confidence that the molecule possesses moderate lipophilicity. The average predicted logP is approximately 1.68 , a value that is highly favorable for potential drug candidates, suggesting a good balance between aqueous solubility and membrane permeability.
Standard Operating Protocol: Predicting logP with SwissADME
This section provides a detailed, step-by-step methodology for researchers to independently predict the logP and other key physicochemical properties of a molecule using the freely accessible SwissADME web tool.[4][5]
Objective: To obtain a consensus logP prediction for a given small molecule.
Materials:
-
A computer with a modern web browser and internet access.
-
The SMILES string or a 2D structure of the target molecule. For this compound, the SMILES is COC1=C(C=C(C=C1)N2CCOCC2)C=O.
Methodology:
-
Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage: http://www.swissadme.ch.[4]
-
Input the Molecular Structure:
-
In the provided input box, paste the SMILES string of the target molecule.
-
Alternatively, you can use the integrated MarvinJS molecular editor to draw the structure manually.
-
-
Initiate the Calculation:
-
Once the SMILES string is entered or the structure is drawn, click the "Run" button to submit the molecule for analysis.
-
-
Data Retrieval and Analysis:
-
The tool will process the request and display a comprehensive results page.
-
Scroll down to the "Physicochemical Properties" section.
-
Locate the rows corresponding to the various logP predictions: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT. The table in the previous section of this guide highlights the most commonly cited of these.
-
Record these values for comparative analysis.
-
Self-Validation: This protocol is inherently self-validating. By using the specified SMILES string and the public SwissADME tool, any researcher should be able to replicate the exact results presented in this guide, ensuring reproducibility and trustworthiness of the method.
Visualizing the Computational Workflow
To clarify the logical flow of the prediction process, the following diagram has been generated using Graphviz. It outlines the path from defining the molecule to analyzing the final predicted values.
Caption: Workflow for computational logP prediction.
Conclusion and Forward Outlook
The computational analysis of this compound indicates that it is a molecule of moderate lipophilicity, with a strong consensus of predicted logP values centering around 1.68 . This value is well within the desired range for drug candidates, suggesting a favorable balance between the solubility required for systemic distribution and the lipophilicity needed for membrane permeation. The hydrophilic contribution of the morpholine moiety effectively counterbalances the inherent hydrophobicity of the substituted aromatic ring.
Researchers and drug development professionals can proceed with the synthesis and experimental validation of this compound with a high degree of confidence that its lipophilicity is not a liability. The methodologies and tools outlined in this guide provide a reliable and accessible framework for conducting such predictive analyses, enabling more efficient and data-driven decision-making in the early stages of drug discovery.
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LogP—Making Sense of the Value. ACD/Labs.[Link]
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Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs.[Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH).[Link]
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On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory.[Link]
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An In-depth Technical Guide to 2-Methoxy-4-morpholin-4-yl-benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, reliable sourcing, quality control procedures, and practical applications, with a focus on empowering researchers to utilize this compound effectively and confidently in their drug discovery endeavors.
Introduction: A Versatile Scaffold in Modern Synthesis
This compound is an aromatic aldehyde that has gained significant traction as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both a methoxy and a morpholino group on the benzene ring, imparts specific electronic and steric properties that make it a valuable synthon. This compound is particularly recognized for its role in the construction of various heterocyclic systems, which form the core of many therapeutic agents.
The presence of the morpholine moiety often enhances the solubility and pharmacokinetic profile of the final drug candidates. This heterocycle is a common feature in many approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring and can participate in key interactions within biological targets.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 404009-68-3[1] |
| Molecular Formula | C12H15NO3[1] |
| Molecular Weight | 221.25 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Purity | ≥95% (commonly available)[1] |
It is imperative for researchers to consult the specific Certificate of Analysis (CoA) provided by the supplier for lot-specific data.
Sourcing and Procurement: A Comparative Overview of Suppliers
The consistent availability of high-quality starting materials is a critical, yet often overlooked, aspect of a successful research campaign. For this compound, several reputable chemical suppliers offer this compound, primarily for research and development purposes.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | Varies by region | Typically ≥95% | mg to g scale |
| Chem-Impex | Varies by catalog | ≥99% (GC) available for related analogs[2] | mg to g scale[2] |
| Hyma Synthesis Pvt. Ltd. | Custom Synthesis | High purity, as per client specification[3] | g to kg scale[3] |
| Other Custom Synthesis providers | Project-dependent | As per client specification | g to multi-kg scale |
Note on Supplier Selection:
-
For initial discovery and small-scale synthesis, established catalog suppliers like Sigma-Aldrich offer convenience and rapid delivery. However, it is important to note that for some research chemicals, they may not perform in-house analytical testing and the buyer assumes responsibility for confirming identity and purity.[4]
-
For larger scale synthesis and process development, engaging with a custom synthesis provider such as Hyma Synthesis can be more advantageous. These companies often provide more comprehensive analytical data and can scale production to meet the demands of preclinical and clinical development.[3]
Quality Control and In-House Verification: Ensuring Experimental Integrity
Upon receipt of this compound, it is best practice to perform in-house quality control to verify its identity and purity, regardless of the supplier's CoA. This step is crucial for the reproducibility of experimental results.
Recommended Analytical Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the most powerful technique for confirming the structure of the molecule. The spectrum should be consistent with the expected chemical shifts and coupling constants for the aromatic, methoxy, morpholino, and aldehyde protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the material.
A self-validating system is crucial for trustworthiness. The data obtained from these analyses should be carefully compared with the information provided on the supplier's CoA and with reference spectra available in databases like PubChem.[5]
Application in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors
This compound is a well-established building block in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. A notable example is its use in the synthesis of Pictilisib (GDC-0941), a potent pan-PI3K inhibitor.
The following diagram illustrates a generalized synthetic workflow where this aldehyde could be a key reactant.
Sources
- 1. 2-Methoxy-4-morpholin-4-ylbenzaldehyde,404009-68-3 [rovathin.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Nucleophilic aromatic substitution for 2-Methoxy-4-morpholin-4-yl-benzaldehyde synthesis
An Application Guide for the Synthesis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde via Nucleophilic Aromatic Substitution
Authored by: A Senior Application Scientist
Introduction: The Value of the Morpholine Scaffold in Aromatic Systems
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] The target molecule, this compound, is a valuable synthetic intermediate, combining the reactive aldehyde functionality with the pharmacologically significant aryl-morpholine structure. Its synthesis is an excellent case study for one of the cornerstone reactions in aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth exploration of the SNAr mechanism for the synthesis of this specific compound. Moving beyond a simple recitation of steps, we will dissect the causality behind the choice of reagents, solvents, and conditions, offering a framework for both successful synthesis and rational optimization.
Pillar 1: The SNAr Mechanism - A Tale of Activation and Stabilization
Unlike the more common electrophilic substitutions that benzene rings undergo, the SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring.[3][4] For this to occur, the ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs).[5]
The synthesis of this compound from a precursor like 2-Methoxy-4-fluorobenzaldehyde proceeds via a well-defined addition-elimination mechanism.[6]
-
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, morpholine, on the carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step of the reaction.[6]
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][7]
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion), yielding the final substituted product.
The success of this reaction is critically dependent on the strategic placement of substituents on the aromatic ring.
Causality Behind Substrate Design:
-
The Activating Group (-CHO): The aldehyde group is a powerful electron-withdrawing group. Its placement para to the leaving group is essential. This specific orientation allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atom of the aldehyde through resonance, providing significant stabilization.[8][9] Had the group been in the meta position, this resonance stabilization would not be possible, and the reaction would not proceed efficiently.[9][10]
-
The Leaving Group (-F): While counterintuitive in many substitution reactions, fluoride is an excellent leaving group in SNAr.[11] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[6] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack by the nucleophile.[6]
-
The Methoxy Group (-OCH₃): The methoxy group is typically an electron-donating group, which would be expected to deactivate the ring towards nucleophilic attack. However, the powerful activating effect of the para-aldehyde group overwhelmingly dominates, enabling the reaction to proceed effectively.
// Reactants
Reactants [label=<
2-Methoxy-4-fluorobenzaldehyde + Morpholine
// Meisenheimer Complex
Intermediate [label=<
Meisenheimer Complex
(Resonance Stabilized)
// Products
Products [label=<
this compound + F⁻
// Arrows and Labels Reactants -> Intermediate [label="Nucleophilic\nAttack (RDS)", fontcolor="#34A853", color="#34A853"]; Intermediate -> Products [label="Loss of\nLeaving Group", fontcolor="#EA4335", color="#EA4335"]; }
Caption: The Addition-Elimination Mechanism of SNAr.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to be robust and reproducible, incorporating best practices for SNAr reactions. Each component is selected to maximize yield and purity while ensuring safe operation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Methoxy-4-fluorobenzaldehyde | C₈H₇FO₂ | 154.14 | 1.0 | (e.g., 1.54 g, 10 mmol) |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | (e.g., 1.05 g, 12 mmol) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | (e.g., 2.76 g, 20 mmol) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | (e.g., 20 mL) |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-fluorobenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and dimethyl sulfoxide (DMSO).
-
Scientist's Insight: K₂CO₃ acts as a base to neutralize the hydrogen fluoride (HF) that is formed as a byproduct, preventing the protonation and deactivation of the morpholine nucleophile.[12] An anhydrous, fine powder is preferred for maximum surface area and reactivity.
-
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the stirring mixture.
-
Scientist's Insight: A slight excess of the amine nucleophile ensures the complete consumption of the limiting aryl fluoride starting material.
-
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Scientist's Insight: Polar aprotic solvents like DMSO are ideal for SNAr reactions as they effectively solvate cations (like K⁺) but poorly solvate anions and nucleophiles, enhancing the nucleophilicity of the morpholine.[12][13] Heating is necessary to provide the activation energy for the rate-determining nucleophilic attack.
-
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water. A precipitate of the crude product should form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers.
-
-
Work-up - Washing:
-
Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.
-
Scientist's Insight: The water wash removes residual DMSO, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford this compound as a solid.
Caption: General workflow for the synthesis and purification.
Pillar 3: Trustworthiness Through Data and Characterization
The identity and purity of the synthesized this compound must be confirmed through analytical methods. While specific data for this exact molecule is sparse in public literature, characterization would rely on standard techniques.
Expected Analytical Data:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.7-10.0 ppm), aromatic protons, methoxy protons (~3.9 ppm), and two distinct triplets for the morpholine protons corresponding to the -CH₂-N and -CH₂-O groups.
-
¹³C NMR: Expect a peak for the aldehyde carbonyl carbon (~190 ppm), along with signals for the aromatic carbons (with distinct shifts for the substituted carbons) and the methoxy and morpholine carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₃, MW = 221.25 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1670-1700 cm⁻¹.
By rigorously following this protocol and confirming the product's identity, researchers can confidently use this valuable intermediate in subsequent drug development and synthetic chemistry applications.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
-
PubMed. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]
-
ResearchGate. (2023). Example applications of SNAr predictions to route development for.... ResearchGate. [Link]
-
St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
-
Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]
-
ResearchGate. Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
NIST WebBook. Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. [Link]
-
ACS Figshare. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. American Chemical Society. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. BYJU'S. [Link]
-
The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. The Good Scents Company. [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. [Link]
-
NIST WebBook. Benzaldehyde, 4-methoxy-. National Institute of Standards and Technology. [Link]
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- 2. acs.figshare.com [acs.figshare.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
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Application Notes and Protocols: 2-Methoxy-4-morpholin-4-yl-benzaldehyde as a Precursor for Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This has established PI3K as a prime target for cancer drug development. A recurring and vital structural motif in a multitude of potent PI3K inhibitors is the morpholine ring, which has been shown to form a crucial hydrogen bond with the hinge region of the kinase domain.[3][4] This application note provides a comprehensive guide to utilizing 2-Methoxy-4-morpholin-4-yl-benzaldehyde as a key precursor for the synthesis of novel PI3K inhibitors. We will delve into the scientific rationale behind its use, provide a detailed, field-proven protocol for its conversion into a representative PI3K inhibitor, and outline a robust in vitro kinase assay for the functional evaluation of the synthesized compounds.
Introduction: The PI3K Signaling Pathway and the Significance of the Morpholine Moiety
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade that responds to extracellular signals, such as growth factors, to mediate a host of cellular processes.[5][6] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn phosphorylates a plethora of substrates to drive cell growth, proliferation, and survival.[2][5]
The morpholine moiety has emerged as a privileged scaffold in the design of PI3K inhibitors. Its oxygen atom acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the PI3K active site.[3][8] This interaction is a common feature among many clinically evaluated PI3K inhibitors, including the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941).[9][10][11] The strategic incorporation of the morpholine group into inhibitor design is therefore a validated approach to achieving high-potency PI3K inhibition.
This compound: A Versatile Precursor
This compound serves as an ideal starting material for the synthesis of a diverse library of PI3K inhibitors. The benzaldehyde functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of different pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. The methoxy group can influence the electronic properties and conformation of the molecule, potentially contributing to refined interactions within the PI3K active site.
Synthesis of a Representative PI3K Inhibitor from this compound
This section details a representative synthetic protocol for the conversion of this compound to a novel thienopyrimidine-based PI3K inhibitor. Thienopyrimidines are a known class of pan-PI3K inhibitors.[12]
Chemical Synthesis Workflow
Caption: Synthetic workflow for a thienopyrimidine PI3K inhibitor.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Gewald Aminothiophene Intermediate
-
To a stirred solution of this compound (1.0 eq) in ethanol (10 mL/g of aldehyde) is added malononitrile (1.05 eq) and elemental sulfur (1.1 eq).
-
A catalytic amount of a suitable base, such as diethylamine (0.1 eq), is added.
-
The reaction mixture is heated to reflux (approximately 78°C) and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield the aminothiophene intermediate.
Step 2: Cyclization to the Thienopyrimidine Core
-
The aminothiophene intermediate from Step 1 (1.0 eq) is suspended in formamide (5-10 mL/g).
-
The mixture is heated to 180-190°C and stirred for 8-12 hours. The reaction should be performed under a nitrogen atmosphere to prevent degradation.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to afford the crude thienopyrimidine core.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 3: Functionalization of the Thienopyrimidine Core
This step allows for diversification of the inhibitor scaffold. A representative Suzuki coupling is described below.
-
The thienopyrimidine core (1.0 eq), a suitable arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) are added to a reaction vessel.
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added, followed by a base such as sodium carbonate (2.0 eq).
-
The reaction mixture is degassed and then heated to reflux under a nitrogen atmosphere for 12-18 hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final PI3K inhibitor.
In Vitro PI3K Kinase Assay Protocol
This protocol describes a robust and reliable method for determining the inhibitory activity (IC₅₀) of the synthesized compounds against various PI3K isoforms. This assay is based on the quantification of ADP produced during the kinase reaction using a commercially available luminescent assay kit.[13][14]
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro PI3K kinase assay.
Step-by-Step Kinase Assay Protocol
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[13]
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup: a. In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells. b. Prepare a mixture of the PI3K enzyme and the lipid substrate in the kinase reaction buffer. c. Add 4 µL of the enzyme/lipid substrate mixture to each well. d. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[15]
-
Initiation of Kinase Reaction: a. Add 0.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific PI3K isoform. b. Incubate the plate at room temperature for 60 minutes.[13]
-
Detection of ADP Production: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Data Presentation and Interpretation
The results of the synthesis and biological evaluation should be presented in a clear and concise manner to facilitate interpretation and comparison.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| Precursor | C₁₂H₁₅NO₃ | 221.25 | - | >98 |
| Inhibitor X | C₂₀H₁₉N₅O₂S | 409.47 | - | >95 |
In Vitro PI3K Inhibitory Activity
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| Inhibitor X | 5.2 | 45.8 | 3.9 | 28.7 |
| Pictilisib [9] | 3.0 | 33.0 | 3.0 | 75.0 |
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel PI3K inhibitors. Its inherent structural features, combined with the reactivity of the aldehyde group, provide a solid foundation for the synthesis of diverse chemical libraries. The protocols outlined in this application note offer a robust framework for the synthesis and functional evaluation of these compounds, enabling researchers to efficiently advance their drug discovery programs targeting the PI3K signaling pathway.
References
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Computer-Aided Molecular Design. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2018). Molecules. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). Molecules. [Link]
-
A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate. (2013). Organic Process Research & Development. [Link]
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Current Topics in Medicinal Chemistry. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
-
Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. (2014). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
-
11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. (2019). Molecules. [Link]
-
PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. PrepChem.com. [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]
- Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (2015). Clinical Cancer Research. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
4-Morpholinobenzaldehyde. PubChem. [Link]
-
Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. [Link]
-
Methods to measure the enzymatic activity of PI3Ks. (2014). Methods in Enzymology. [Link]
-
AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. [Link]
Sources
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- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
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- 11. aacrjournals.org [aacrjournals.org]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.de [promega.de]
- 14. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 15. merckmillipore.com [merckmillipore.com]
Vilsmeier-Haack Formylation of Morpholine-Substituted Aromatics: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Formylated Morpholine-Aromatics in Drug Discovery
The introduction of a formyl group onto an aromatic ring, a fundamental transformation in organic synthesis, provides a versatile chemical handle for the construction of complex molecular architectures. The Vilsmeier-Haack reaction stands as a powerful and widely utilized method for this purpose, particularly for electron-rich aromatic systems.[1][2] This guide focuses on the application of the Vilsmeier-Haack reaction to a specific and highly valuable class of substrates: morpholine-substituted aromatics.
Morpholine-containing compounds are prevalent in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and to modulate biological activity. Consequently, the corresponding formylated derivatives, such as 4-(4-formylphenyl)morpholine, are crucial building blocks in the synthesis of novel therapeutic agents.[3] This document provides a comprehensive overview of the Vilsmeier-Haack formylation of these substrates, detailing the underlying mechanism, offering a step-by-step experimental protocol, and discussing key considerations for successful execution in a research and drug development setting.
Mechanistic Insights: Understanding the "Why" Behind the "How"
The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the activated morpholine-substituted aromatic ring.[4][5]
Part 1: Generation of the Vilsmeier Reagent
The reaction is initiated by the activation of a disubstituted formamide, typically N,N-dimethylformamide (DMF), with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.
Part 2: Electrophilic Aromatic Substitution and Hydrolysis
The morpholine substituent, being a potent electron-donating group, activates the aromatic ring towards electrophilic attack. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic system, particularly at the ortho and para positions. Due to steric hindrance from the morpholine ring, the Vilsmeier reagent preferentially attacks the para position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aromatic aldehyde.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a detailed procedure for the para-formylation of N-phenylmorpholine, a representative morpholine-substituted aromatic compound.
Materials and Reagents:
-
N-phenylmorpholine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
1. Preparation of the Vilsmeier Reagent (In Situ):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
Causality: The slow, controlled addition of POCl₃ to cooled DMF is crucial to manage the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve N-phenylmorpholine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of N-phenylmorpholine to the pre-formed Vilsmeier reagent at 0 °C dropwise.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Causality: The use of a solvent like DCM can aid in solubility and temperature control. Refluxing provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.
3. Reaction Workup and Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. This step should be performed with vigorous stirring.
Causality: The quenching on ice dissipates the heat generated during the neutralization of the acidic reaction mixture. The hydrolysis of the intermediate iminium salt to the aldehyde occurs during this aqueous workup.
4. Extraction and Purification:
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.
Causality: The aqueous washes remove inorganic salts and residual DMF. Column chromatography is essential to isolate the desired para-substituted product from any potential ortho-isomer and other impurities.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various morpholine-substituted aromatics.
| Substrate | Activating Group | Expected Major Product | Typical Reaction Time | Typical Yield |
| N-Phenylmorpholine | -N(CH₂CH₂)₂O | 4-(Morpholin-4-yl)benzaldehyde | 2-4 hours | Good to Excellent |
| N-(4-Methoxyphenyl)morpholine | -OCH₃, -N(CH₂CH₂)₂O | 4-Morpholino-3-methoxybenzaldehyde | 1-3 hours | Excellent |
| N-(3-Methylphenyl)morpholine | -CH₃, -N(CH₂CH₂)₂O | 4-Morpholino-2-methylbenzaldehyde & 4-Morpholino-6-methylbenzaldehyde | 3-5 hours | Good |
| N-(4-Chlorophenyl)morpholine | -Cl (deactivating), -N(CH₂CH₂)₂O (activating) | 4-Morpholino-3-chlorobenzaldehyde | 4-8 hours | Moderate |
Note: Reaction times and yields are indicative and may vary depending on the specific reaction scale and conditions. The directing effects of other substituents on the aromatic ring will influence the regioselectivity of the formylation.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Insight: Incomplete formation or decomposition of the Vilsmeier reagent. Ensure anhydrous conditions and maintain low temperatures during its preparation.
-
Solution: Use freshly distilled POCl₃ and anhydrous DMF. Check for and eliminate any sources of moisture.
-
-
Formation of Multiple Products:
-
Insight: Competing ortho and para substitution. This is more likely if the para position is blocked or if there are multiple activating groups.
-
Solution: Careful optimization of reaction temperature may favor the thermodynamically more stable para product. Thorough purification by column chromatography is essential.
-
-
Difficult Workup:
-
Insight: The hydrolysis and neutralization step can be highly exothermic and may lead to the formation of emulsions during extraction.
-
Solution: Perform the quenching and neutralization slowly and with efficient cooling and stirring. The addition of brine during extraction can help to break up emulsions.
-
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the formylation of morpholine-substituted aromatics, providing access to valuable synthetic intermediates. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and a systematic approach to purification are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers in their efforts to synthesize novel molecules with potential applications in drug discovery and development.
References
- Rajput, J. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Makhanya, B. et al. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 55B(4), 517-521.
-
NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Organic Syntheses. (1941). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 1, 214.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Saggioro, S. et al. (2021). The Use of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2732–2753.
- Fathima, A. et al. (2016).
- Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Org. Synth., 99, 21-35.
- Mondal, S. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. International Journal of ChemTech Research, 5(2), 785-793.
Sources
Application Note: High-Purity Crystallization of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
Abstract
This document provides a comprehensive, technically detailed guide for the purification of 2-Methoxy-4-morpholin-4-yl-benzaldehyde via crystallization. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide emphasizes the scientific principles behind the experimental choices, ensuring a reproducible and effective purification process. All procedural steps are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.
Introduction: The Critical Role of Purity in Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically significant molecules. The purity of this benzaldehyde derivative is of utmost importance, as impurities can lead to undesirable side reactions, lower the yield of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Crystallization stands out as a robust and widely adopted technique for purifying solid organic compounds, capable of achieving exceptionally high levels of purity. This application note details a reliable protocol for the crystallization of this compound.
Foundational Principles: The Science of Crystallization
Crystallization is a process of phase transition where a solute from a solution forms a highly ordered solid crystalline lattice. The efficacy of this purification method relies on the difference in solubility between the target compound and its impurities within a specific solvent system at different temperatures.
Solvent Selection: The Cornerstone of Successful Crystallization
The selection of an appropriate solvent is the most critical factor in developing an effective crystallization procedure. An ideal solvent should possess the following characteristics:
-
High solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. This solubility differential drives the crystallization process upon cooling.
-
Impurities should be either completely soluble or insoluble in the chosen solvent at all temperatures. This facilitates their removal through filtration.
-
The solvent must be chemically inert towards the compound.
-
It should be sufficiently volatile for easy removal from the final crystals.
-
Ideally, the solvent should be non-toxic, cost-effective, and environmentally friendly.[1]
A general guideline is to select a solvent with a polarity similar to the compound of interest, following the principle of "like dissolves like".[2]
The Crystallization Process: A Mechanistic Overview
The crystallization process can be systematically divided into four principal stages:
-
Dissolution: The impure compound is dissolved in the minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3]
-
Hot Filtration (if required): If there are insoluble impurities, a hot filtration step is performed to remove them.
-
Cooling and Crystal Formation (Nucleation and Growth): The hot, saturated solution is allowed to cool down slowly. As the temperature drops, the solubility of the target compound decreases, leading to a supersaturated solution. This induces the formation of crystal nuclei, which subsequently grow into larger crystals. A slow cooling rate is vital for forming large, high-purity crystals.[4]
-
Isolation and Drying: The purified crystals are separated from the mother liquor (the remaining solvent containing dissolved impurities) by filtration, washed with a small volume of cold solvent, and then dried to eliminate any residual solvent.
Experimental Protocol: Purification of this compound
This protocol is tailored for the laboratory-scale purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selected crystallization solvent (e.g., Isopropanol, Ethanol, Ethyl Acetate, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Solvent Selection and Optimization
A preliminary solvent screening is highly recommended to determine the most suitable solvent or solvent system.
Table 1: Solvent Screening for Crystallization
| Solvent | Boiling Point (°C) | Solubility at Room Temperature | Solubility at Boiling Point | Potential Suitability |
| Isopropanol | 82.6 | Sparingly soluble | Soluble | High |
| Ethanol | 78.4 | Sparingly soluble | Soluble | High |
| Ethyl Acetate | 77.1 | Soluble | Very soluble | Good as co-solvent |
| Heptane | 98.4 | Insoluble | Sparingly soluble | Good as anti-solvent |
| Water | 100.0 | Insoluble | Insoluble | Unsuitable |
From the screening, isopropanol and ethanol appear to be excellent candidates for single-solvent crystallization. A combination of ethyl acetate and heptane could be employed as a solvent/anti-solvent system.
Step-by-Step Crystallization Procedure (using Isopropanol)
-
Dissolution: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, place the crude this compound (e.g., 5.0 g). Add an initial small volume of isopropanol (e.g., 20 mL).
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add more isopropanol in small portions until the solid is completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product.[3]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and let it cool slowly to room temperature. Allowing the solution to stand undisturbed promotes the formation of larger and purer crystals.
-
Enhanced Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Purity Assessment
The purity of the final product should be verified using appropriate analytical methods:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the compound's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and helps identify any remaining impurities.
Visualization of the Crystallization Workflow
The following diagram provides a visual representation of the key steps in the purification process.
Caption: Workflow for the crystallization of this compound.
Troubleshooting and Advanced Considerations
-
"Oiling Out": If the compound separates as an oil rather than solid crystals, this may be due to the solution being too concentrated or cooling too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate.
-
Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent and then attempt to cool it again. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
Potential for Polymorphism: Be aware that some compounds can crystallize into different solid-state forms known as polymorphs, which can exhibit different physical properties. Proper characterization of the final crystalline product is essential.
Conclusion
This application note provides a detailed and scientifically sound protocol for the purification of this compound through crystallization. By understanding the fundamental principles and adhering to the outlined procedures, researchers can consistently achieve a high-purity product that is well-suited for subsequent applications in pharmaceutical research and development.
References
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Available at: [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022). Available at: [Link]
- Perrin, D.D., & Armarego, W.L.F. (1988). Purification of Organic Chemicals, 3rd edition. Pergamon Press.
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Available at: [Link]
-
National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Available at: [Link]
-
National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. (2014). Available at: [Link]
-
The Hive. Recrystallisation protocol: P2NP. Available at: [Link]
-
ResearchGate. Purification by fractional crystallisation. (1954). Available at: [Link]
Sources
Protocol for PI3K kinase inhibition assay using morpholine derivatives
Protocol for PI3K Kinase Inhibition Assay Using Morpholine Derivatives
Abstract
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[2][3] Morpholine derivatives have emerged as a promising class of PI3K inhibitors, with several compounds demonstrating potent and selective activity.[4][5][6] This document provides a comprehensive guide for researchers to accurately assess the inhibitory potential of morpholine derivatives against PI3K isoforms. We present detailed protocols for both a robust biochemical kinase assay and a confirmatory cell-based assay to measure the downstream effects of PI3K inhibition. The methodologies are designed to ensure scientific rigor and reproducibility, incorporating field-proven insights to facilitate successful experimental outcomes.
Introduction: The PI3K Signaling Cascade and the Role of Morpholine Inhibitors
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[1][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8] PIP3 recruits proteins containing pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane.[9] This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 at threonine 308 and by mTORC2 at serine 473.[7][9] Activated Akt then phosphorylates a multitude of downstream substrates, thereby promoting cell survival, growth, and proliferation.[3]
Dysregulation of the PI3K pathway, often through gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss-of-function mutations in the tumor suppressor PTEN (which dephosphorylates PIP3), is a key driver in many cancers.[2][9] This has spurred the development of small molecule inhibitors targeting PI3K. Morpholine-containing compounds have shown significant promise, with the morpholine moiety often playing a critical role in binding to the ATP-binding pocket of the PI3K enzyme and contributing to the inhibitor's potency and selectivity.[4][6]
This guide will detail the necessary protocols to evaluate the efficacy of novel morpholine derivatives as PI3K inhibitors, starting with a direct measure of enzymatic inhibition and progressing to a cellular context.
Figure 1: The PI3K/Akt Signaling Pathway.
Biochemical Assay: Measuring Direct PI3K Inhibition
To determine the direct inhibitory effect of morpholine derivatives on PI3K enzymatic activity, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[10][11] This assay is suitable for screening and profiling inhibitors against various PI3K isoforms.[8][12]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a two-step process.[10] First, the PI3K enzyme, lipid substrate (e.g., PIP2), ATP, and the test compound are incubated together. The kinase reaction produces ADP. In the second step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the PI3K activity.[11]
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol for PI3Kα Inhibition Assay
This protocol is adapted for a 96-well format and can be scaled as needed.[8]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Lipid Substrate (e.g., PIP2:3PS)[12]
-
ATP
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[10]
-
Morpholine derivative compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930 or similar)[8]
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the morpholine derivatives in DMSO. A common starting concentration is 10 mM.
-
Further dilute the compounds in the PI3K Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration in the reaction is ≤1% to avoid solvent effects.[13]
-
-
Kinase Reaction Setup (25 µL total volume):
-
In a 96-well plate, add the components in the following order:
-
5 µL of test compound or vehicle (DMSO) control.
-
10 µL of PI3Kα enzyme diluted in Kinase Buffer (the optimal enzyme concentration should be empirically determined by titration to achieve a signal within the linear range of the assay).[10]
-
10 µL of a mix of Lipid Substrate and ATP in Kinase Buffer (final concentrations are typically around 50 µM PIP2 and 25 µM ATP).[10][14]
-
-
Include "no enzyme" controls (replace enzyme with buffer) for background subtraction and "positive" controls (enzyme with vehicle) for 100% activity.
-
-
Kinase Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example Plate Layout for PI3Kα Inhibition Assay
| Well(s) | Compound | PI3Kα Enzyme | Purpose |
| A1-A3 | Vehicle (DMSO) | + | 100% Activity Control |
| B1-B3 | None | - | Background Control |
| C1-H1 | Compound 1 (Dilution 1) | + | Test |
| C2-H2 | Compound 1 (Dilution 2) | + | Test |
| ... | ... | + | ... |
| C12-H12 | Compound X (Dilution n) | + | Test |
Cell-Based Assay: Assessing Downstream Pathway Inhibition
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to validate these findings in a cellular context.[15] A cell-based assay confirms that the compound can penetrate the cell membrane, engage its target, and inhibit the PI3K pathway, leading to a measurable downstream effect. The most common method is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) via Western blotting.[16][17]
Principle of Western Blotting for p-Akt
Cells are treated with the morpholine derivative, followed by lysis to extract proteins. The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of Akt (p-Akt Ser473). A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured on film or with a digital imager. To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against total Akt.[18][19]
Detailed Protocol for Western Blot Analysis of Akt Phosphorylation
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
Morpholine derivative compounds
-
Growth factor (e.g., Insulin, EGF, or IGF-1)[17]
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt[20]
-
Secondary antibody: Anti-rabbit IgG, HRP-linked
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Pre-treat the cells with various concentrations of the morpholine derivative (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 20 minutes) to induce Akt phosphorylation.[17] A non-stimulated control should also be included.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt. The ratio of p-Akt to total Akt provides a quantitative measure of pathway inhibition.
-
Table 2: Expected Outcomes from Western Blot Analysis
| Treatment | p-Akt (Ser473) Level | Total Akt Level | Interpretation |
| Vehicle (no stimulation) | Low / Undetectable | Constant | Basal pathway activity |
| Vehicle + Growth Factor | High | Constant | Activated pathway (Positive Control) |
| Inhibitor + Growth Factor | Decreased (dose-dependent) | Constant | Inhibition of PI3K pathway |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of morpholine derivatives as PI3K inhibitors. By combining a direct enzymatic assay with a functional cellular assay, researchers can confidently determine the potency and cellular efficacy of their compounds. Successful identification of potent inhibitors using these methods can then lead to further preclinical development, including isoform selectivity profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.[16] These comprehensive studies are essential steps in the journey of translating a promising chemical scaffold into a potential therapeutic agent for diseases driven by aberrant PI3K signaling.
References
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
-
American Association for Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]
-
Castel, P., et al. (2014). Measuring PI3K Lipid Kinase Activity. In Kinase Signaling Networks (pp. 15-26). Springer, New York, NY. Retrieved from [Link]
-
Zhang, M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0200236. Retrieved from [Link]
-
Jacobsen, L., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 183-191. Retrieved from [Link]
-
Tropsha, A., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 60(15), 6483-6502. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324855. Retrieved from [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]
-
American Society of Clinical Oncology. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]
-
Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-945. Retrieved from [Link]
-
Wang, Q., et al. (2026). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. Retrieved from [Link]
-
MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
-
Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget, 7(12), 13611-13622. Retrieved from [Link]
-
Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]
-
Genentech. (2012, November 13). The PI3K Signaling Pathway [Video]. YouTube. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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- 16. Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220 | bioRxiv [biorxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Cell viability assay protocol for compounds derived from 2-Methoxy-4-morpholin-4-yl-benzaldehyde
Application Note & Protocol
Title: Determining the In Vitro Cytotoxicity of Novel 2-Methoxy-4-morpholin-4-yl-benzaldehyde Derivatives: A Guide to Cell Viability Assays
Introduction
The preliminary assessment of a novel compound's effect on cell viability is a critical first step in the drug discovery pipeline. This application note provides a detailed protocol for evaluating the cytotoxic and anti-proliferative potential of compounds derived from this compound. While specific biological activities of this particular scaffold are not extensively documented, related chemical structures containing methoxybenzaldehyde and morpholine moieties have been associated with a range of biological effects, including antimicrobial and antioxidant activities.[1][2] Therefore, a robust and reliable method to screen for effects on cell health is paramount.
This guide is designed for researchers, scientists, and drug development professionals. It will not only provide step-by-step protocols but also delve into the scientific principles behind the chosen assays, ensuring a thorough understanding of the methodologies and enabling effective troubleshooting. We will focus on two widely adopted and robust methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Choosing the Right Assay: A Matter of Mechanism and Throughput
Selecting an appropriate cell viability assay is crucial and should be guided by the experimental goals and the nature of the compound being tested.[3] Cell viability assays typically measure markers of healthy cell function, such as metabolic activity, ATP content, or DNA synthesis.[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6][5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous, high-sensitivity assay that quantifies ATP, the primary energy currency in cells, as an indicator of metabolically active cells.[7][8][9] The assay reagent contains a thermostable luciferase enzyme that, in the presence of ATP, generates a stable "glow-type" luminescent signal.[10][11] The intensity of the luminescence is directly proportional to the concentration of ATP and, consequently, the number of viable cells.[7][11]
For the initial screening of this compound derivatives, both assays are suitable. The MTT assay is cost-effective and widely used, while the CellTiter-Glo® assay offers higher sensitivity, a simpler "add-mix-measure" protocol, and is well-suited for high-throughput screening (HTS).[7][11][12]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial cell culture preparation to data analysis.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures and is a reliable method for assessing cell viability.[5][13]
Principle
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals through the action of mitochondrial reductase enzymes.[14] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which correlates to the number of viable cells.[5]
Materials
-
This compound derivative (test compound)
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Expert Insight: The optimal seeding density is critical and should be determined for each cell line to ensure that the cells are in a log growth phase during the experiment and that the final absorbance values are within the linear range of the instrument.[15]
-
Include wells with medium only to serve as a blank control.[16]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound stock in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the test compound wells) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which is known for its simplicity and high sensitivity.[7][12]
Principle
The CellTiter-Glo® assay quantifies ATP, a marker of metabolically active cells.[8] The "add-mix-measure" format involves adding a single reagent directly to the cells in culture.[7] This reagent lyses the cells and provides the necessary components (luciferase, luciferin) for a luminescent reaction that is dependent on the amount of ATP present.[11] The resulting stable, "glow-type" luminescent signal is proportional to the number of viable cells.[7][10]
Materials
-
This compound derivative (test compound)
-
DMSO (cell culture grade)
-
96-well opaque-walled plates (suitable for luminescence measurements)
-
Appropriate cell line and complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use opaque-walled 96-well plates to minimize well-to-well crosstalk during luminescence reading.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before use.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions (reconstitute the substrate with the buffer).
-
Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[17]
-
-
Signal Stabilization and Measurement:
Data Analysis
-
Subtract the average luminescence of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualization of Assay Principles
Caption: Mechanisms of the MTT and CellTiter-Glo® assays.
Data Presentation and Interpretation
The results of the cell viability assays should be presented clearly to allow for straightforward interpretation. A tabular format is recommended for summarizing the quantitative data.
| Compound Concentration (µM) | Mean Absorbance/Luminescence (± SD) | % Viability (± SD) |
| Vehicle Control (0 µM) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 1 | 1.10 ± 0.09 | 88.0 ± 7.2 |
| 10 | 0.65 ± 0.05 | 52.0 ± 4.0 |
| 50 | 0.20 ± 0.03 | 16.0 ± 2.4 |
| 100 | 0.11 ± 0.02 | 8.8 ± 1.6 |
From this data, a dose-response curve can be generated, and the IC50 value can be calculated using appropriate software (e.g., GraphPad Prism, R).
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following practices:
-
Controls are Key: Always include positive (a known cytotoxic agent) and negative (vehicle) controls.
-
Replicates: Perform each experiment with technical triplicates and ensure the entire experiment is repeated at least three times independently.
-
Cell Health: Regularly monitor the health and passage number of your cell lines.[19] Avoid using cells that are over-confluent.[15]
-
Assay Linearity: Confirm that the cell number used is within the linear range of the chosen assay.
-
Compound Interference: Be aware that some compounds can interfere with the assay chemistry. For example, compounds with inherent color or reducing properties might interfere with the MTT assay. In such cases, the CellTiter-Glo® assay may be a better choice.
Conclusion
This application note provides a comprehensive guide to assessing the cytotoxic potential of novel compounds derived from this compound using the MTT and CellTiter-Glo® cell viability assays. By understanding the underlying principles and following these detailed protocols, researchers can generate reliable and reproducible data, which is essential for making informed decisions in the early stages of drug discovery and development. It is often advisable to confirm findings with a second, mechanistically different viability or cytotoxicity assay to ensure the observed effects are not an artifact of a specific assay chemistry.[3]
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . (2013, May 1). National Center for Biotechnology Information. [Link]
-
MTT ASSAY: Principle . (n.d.). [Link]
-
CellTiter Glo® 2 0 Cell Viability Assay . (2021, April 21). YouTube. [Link]
-
Guidelines for cell viability assays . (2017, July 1). ResearchGate. [Link]
-
Cell sensitivity assays: the MTT assay . (2017). PubMed. [Link]
-
morpholine antimicrobial activity . (2016, February 10). ResearchGate. [Link]
-
MTT Proliferation Assay Protocol . (2025, June 15). ResearchGate. [Link]
-
MTS Tetrazolium Assay Protocol . (n.d.). Creative Bioarray. [Link]
-
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat . (n.d.). PubMed Central. [Link]
-
Viability assays – Knowledge and References . (n.d.). Taylor & Francis. [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds . (2023, January 5). YouTube. [Link]
-
How to solve the problem from cell viability test? . (2023, May 13). ResearchGate. [Link]
-
Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde . (n.d.). MDPI. [Link]
-
Mtt Assay . (2015, July 16). YouTube. [Link]
-
2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies . (n.d.). SciSpace. [Link]
-
Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat . (2025, October 17). ResearchGate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. selectscience.net [selectscience.net]
- 9. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and efficient method for this transformation is the Vilsmeier-Haack formylation of 4-(3-methoxyphenyl)morpholine. This reaction introduces a formyl group (-CHO) onto the aromatic ring, yielding the desired benzaldehyde derivative. While the reaction is generally robust, achieving high yields and purity consistently can be challenging. This guide will address common issues encountered during this synthesis and provide scientifically grounded solutions.
Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[1][2] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: In the first step, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, known as the Vilsmeier reagent.[3] This reagent is the active electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate, in this case, 4-(3-methoxyphenyl)morpholine, attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion to form an iminium salt intermediate.
-
Hydrolysis: The final step involves the hydrolysis of the iminium salt during the work-up to yield the desired aldehyde.[4]
The overall reaction is depicted below:
Caption: General scheme of the Vilsmeier-Haack formylation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Contamination of DMF or POCl₃ with water can lead to its decomposition. 2. Low Substrate Reactivity: While 4-(3-methoxyphenyl)morpholine is electron-rich, impurities in the starting material can hinder the reaction. 3. Insufficient Reaction Temperature: The Vilsmeier reagent is a relatively weak electrophile, and the reaction may require heating to proceed at a reasonable rate.[3] | 1. Use Anhydrous Reagents and Solvents: Ensure that DMF and any other solvents are anhydrous. Use freshly opened or properly stored POCl₃. 2. Verify Starting Material Purity: Confirm the purity of your 4-(3-methoxyphenyl)morpholine using techniques like NMR or melting point analysis. 3. Optimize Reaction Temperature: Start the reaction at 0°C for the addition of reagents and then gradually warm to room temperature or heat to 50-70°C. Monitor the reaction progress by TLC. |
| Incomplete Reaction | 1. Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in unreacted starting material. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Reagent Equivalents: Use a slight excess of DMF (1.2-1.5 equivalents) and POCl₃ (1.2-1.5 equivalents) relative to the substrate. 2. Extend Reaction Time: Monitor the reaction using TLC. If starting material is still present, continue stirring at the optimized temperature for a longer duration (e.g., 4-8 hours). |
| Formation of Multiple Products (Side Reactions) | 1. Di-formylation: Highly activated aromatic rings can sometimes undergo di-formylation, especially with a large excess of the Vilsmeier reagent or at high temperatures. 2. Reaction at Other Positions: While formylation is expected at the position ortho to the methoxy group and para to the morpholine group due to steric and electronic effects, minor isomers may form. 3. Decomposition: High reaction temperatures can lead to the decomposition of the starting material or product. | 1. Control Stoichiometry and Temperature: Use a controlled amount of the Vilsmeier reagent and maintain the reaction temperature below 80°C.[5] 2. Optimize Reaction Conditions: Carefully control the addition rate of POCl₃ at a low temperature (0°C) to improve regioselectivity. 3. Purification: Isolate the desired product from side products using column chromatography. |
| Difficult Work-up and Purification | 1. Formation of Emulsions: During aqueous work-up, the presence of DMF can sometimes lead to the formation of emulsions, making extraction difficult. 2. Product Solubility: The product may have some solubility in the aqueous layer, leading to lower isolated yields. 3. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography. | 1. Dilute with Water and Brine: After quenching the reaction, add a significant amount of water and then a saturated brine solution to break up emulsions. 2. Back-extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product. 3. Optimize Chromatography Conditions: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-(3-methoxyphenyl)morpholine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(3-methoxyphenyl)morpholine (1.0 eq) in anhydrous DCM (10 mL per gram of substrate).
-
Vilsmeier Reagent Formation and Reaction: Cool the solution to 0°C in an ice bath. Add anhydrous DMF (1.5 eq) to the solution. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. ijpcbs.com [ijpcbs.com]
Troubleshooting low yield in nucleophilic aromatic substitution of benzaldehydes
Introduction: The Challenge of Benzaldehyde Substrates in SNAr
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Benzaldehyde derivatives are particularly valuable substrates due to the powerful electron-withdrawing nature of the aldehyde group, which strongly activates the ring towards nucleophilic attack.[1][2] However, this same reactivity presents a unique set of challenges. The aldehyde's electrophilic carbonyl carbon can compete with the SNAr reaction site for the nucleophile, leading to complex reaction mixtures and, most commonly, frustratingly low yields of the desired product.[3]
This guide provides a systematic framework for troubleshooting these reactions. We will move beyond simple procedural checklists to explore the causal relationships between reaction components and outcomes, empowering you to diagnose and solve issues with scientific rigor.
Part 1: Fundamental Principles & Mechanistic Insights
Before troubleshooting, a firm grasp of the underlying mechanism is essential. The SNAr reaction on a benzaldehyde substrate typically proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This is the slowest step because it temporarily disrupts the ring's aromaticity.[1][4] The presence of the aldehyde group, particularly at the ortho or para position, is crucial for stabilizing the resulting negatively charged intermediate.[2]
-
Formation of the Meisenheimer Complex: The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atom of the electron-withdrawing aldehyde group.
-
Elimination & Re-aromatization: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast.[1]
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level issues to quickly diagnose common problems.
Q1: My yield is zero, and I only recover starting material. What's the most likely cause? A: This typically points to insufficient activation or reaction conditions that are too mild.
-
Substrate Activation: Confirm that the aldehyde group is positioned ortho or para to the leaving group. A meta position does not allow for resonance stabilization of the Meisenheimer complex, drastically reducing the reaction rate.[2]
-
Reaction Temperature: Many SNAr reactions require elevated temperatures (80–130 °C) to overcome the activation energy of the first step.[6] If you are running the reaction at room temperature, a gradual increase in heat may be necessary.
-
Nucleophile Strength: Your nucleophile may be too weak. While the benzaldehyde is activated, a strong nucleophile is still required for an efficient reaction.[7]
Q2: I see multiple products in my crude analysis, and my desired product is a minor component. What's happening? A: This is the classic problem with benzaldehyde substrates. The primary cause is a competing nucleophilic attack at the aldehyde's carbonyl carbon.[3]
-
Hemiacetal/Acetal Formation: With alcohol nucleophiles (e.g., methoxide in methanol), the nucleophile can first add to the aldehyde to form a hemiacetal. This hemiacetal can then be the true substrate for the SNAr reaction.[3] This side reaction consumes your nucleophile and complicates the reaction profile.
-
Other Aldehyde Reactions: Depending on the conditions, other aldehyde-specific side reactions like Cannizzaro-type disproportionation (with strong base) or condensation reactions can occur.
Q3: I'm using a fluoro-benzaldehyde, which has a very strong C-F bond. Shouldn't I use an iodo- or bromo- derivative instead? A: This is a common misconception rooted in SN1/SN2 logic. For SNAr reactions, the leaving group ability is often the reverse of what is seen in aliphatic substitutions: F > Cl ≈ Br > I .[4] The rate-determining step is the nucleophile's attack on the ring, not the breaking of the carbon-leaving group bond. The extreme electronegativity of fluorine makes the carbon it's attached to highly electrophilic, accelerating the initial attack.[1]
Q4: Does my solvent choice really matter that much? A: Absolutely. The solvent's role is to solubilize the reactants and, more importantly, to stabilize the charged Meisenheimer complex without solvating the nucleophile into inactivity. Polar aprotic solvents like DMSO, DMF, and NMP are standard choices because they excel at this.[6] Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its potency.
Part 3: Systematic Troubleshooting Guide
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Follow this logical workflow to diagnose the issue.
In-Depth Analysis of Troubleshooting Steps
Step 1: Reagent Integrity
-
Benzaldehyde Purity: Benzaldehydes are prone to oxidation to the corresponding benzoic acids. An acidic impurity can neutralize your base or nucleophile. Check purity by NMR or GC-MS. If it's old, purify it by distillation or recrystallization.
-
Nucleophile Activity: Is your nucleophile fresh? Amines can oxidize, and anionic nucleophiles (like alkoxides) can decompose with moisture. Use freshly prepared or newly opened reagents.
-
Solvent Moisture: Water is a competing nucleophile and can hydrolyze your starting material or product. It also deactivates anionic nucleophiles. Ensure your solvent is anhydrous (see Protocol 1).
Step 2: Reaction Setup
-
Temperature Control: Is your reaction vessel actually at the target temperature? Use an external thermometer. Sometimes, simply increasing the temperature from 80°C to 110°C is enough to drive the reaction to completion.
-
Inert Atmosphere: If using sensitive anionic nucleophiles or organometallic reagents, ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar) to prevent quenching and side reactions.
Step 3: Substrate Factors
-
Leaving Group: As noted in the FAQ, fluoride is often the best leaving group for activation. If your yield is low with a chloride, and a fluoride-substituted analog is available, it is a worthwhile substrate to test.[4]
-
Steric Hindrance: Bulky groups near the reaction site can hinder the approach of the nucleophile, slowing the rate-determining addition step.
Step 4: Side Reactions This is the most critical step for benzaldehyde substrates. The primary side reaction is nucleophilic attack on the aldehyde carbonyl.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d-nb.info [d-nb.info]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Methoxy-4-morpholin-4-yl-benzaldehyde
This guide provides in-depth troubleshooting and purification protocols for 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a key intermediate in pharmaceutical synthesis. Recognizing that impurities can significantly impact downstream reactions and final product quality, this document offers solutions to common purification challenges encountered in a laboratory setting. The methodologies described are grounded in fundamental chemical principles to empower researchers with a robust understanding of each purification step.
Troubleshooting and FAQs
This section addresses the most common issues observed during the purification of crude this compound, particularly after synthesis via methods like the Vilsmeier-Haack reaction.[1][2][3][4]
Question 1: My crude product is a dark, discolored solid or oil. What is the primary cause and the most effective initial purification step?
Answer: Dark coloration in the crude product typically arises from polymeric by-products and residual reagents from the formylation reaction, especially if reaction temperatures were not strictly controlled. The most effective initial purification strategy is an Acid-Base Extraction .
Causality: This technique exploits the basic nature of the morpholine nitrogen atom in your target compound. By washing the crude material dissolved in an organic solvent with a dilute aqueous acid (e.g., 1M HCl), the morpholine nitrogen is protonated, forming a water-soluble ammonium salt.[5][6] Most non-basic organic impurities, including colored polymers and unreacted starting materials that lack a basic handle, will remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base will deprotonate the ammonium salt, causing your purified product to precipitate out.
Caption: Acid-Base Extraction Workflow.
Question 2: Analytical data (TLC, NMR) shows contamination with an acidic impurity, likely 2-Methoxy-4-morpholin-4-yl-benzoic acid. How can I selectively remove it?
Answer: The presence of the corresponding carboxylic acid is a common issue, resulting from the over-oxidation of the aldehyde group.[7] This acidic impurity can be efficiently removed using a selective wash with a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, prior to the main acid wash.
Causality: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid (pKa ~4-5) to form a water-soluble sodium carboxylate salt. However, it is not strong enough to deprotonate the conjugate acid of the morpholine group (pKa ~8.4), leaving your target compound in the organic layer. This allows for a clean separation.[8][9]
-
Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ gas pressure.
-
Allow the layers to separate and drain the lower aqueous layer (containing the carboxylate salt).
-
Repeat the wash with NaHCO₃ solution.
-
Proceed with the standard acid-base extraction (as described in Question 1) or wash with brine, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Question 3: My product is mostly clean after extraction, but still contains minor, closely related impurities. How can I achieve >99% purity?
Answer: For achieving high purity, especially when dealing with impurities of similar basicity or polarity, Column Chromatography and/or Recrystallization are the methods of choice.
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[10] Since your product is an aldehyde, it is more polar than potential non-polar impurities but may have similar polarity to other aromatic side-products.
Causality: The key to successful chromatography for this compound is to manage the basic morpholine group. Silica gel is acidic and can cause significant peak tailing or even irreversible binding of basic compounds. To counteract this, the mobile phase (eluent) should be doped with a small amount (~0.5-1%) of a volatile base like triethylamine (NEt₃) or ammonia. This deactivates the acidic sites on the silica, allowing for sharp, symmetrical peaks.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol gradient | Start with a less polar mixture and gradually increase polarity to elute the product. A typical starting point is 95:5 Hexane:EtOAc. |
| Additive | 0.5-1% Triethylamine (NEt₃) in the mobile phase | Neutralizes acidic silanol groups on the silica surface, preventing peak tailing of the basic product. |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization | Allows for rapid screening of fractions containing the product. |
Recrystallization: If the product obtained from chromatography or extraction is a solid, recrystallization is an excellent final polishing step to remove trace impurities and obtain well-defined crystals.
Causality: The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but poorly at low temperatures (e.g., 0-4°C), while impurities remain soluble at all temperatures.[11][12]
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture) to just dissolve the solid completely.[12]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and adsorbed impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Question 4: How do I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm both the identity and purity of this compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | - Aldehyde proton (CHO) singlet around 9.7-9.9 ppm. - Aromatic protons in the 6.5-7.8 ppm region. - Methoxy group (OCH₃) singlet around 3.8-3.9 ppm. - Morpholine protons as multiplets around 3.3-3.9 ppm. - Absence of impurity signals. |
| HPLC | Quantitative Purity Assessment | A single major peak with purity >99% by area normalization. A reverse-phase C18 column is typically effective.[13][14] |
| Melting Point | Purity Indication | A sharp melting point range (e.g., 1-2°C) indicates high purity. Compare with literature values if available. |
| FT-IR | Functional Group Identification | - Strong C=O stretch for the aldehyde around 1670-1690 cm⁻¹. - C-H stretch for the aldehyde around 2720 and 2820 cm⁻¹. - C-O-C stretches for ether and morpholine. |
Comprehensive Purification Workflow
This diagram illustrates a decision-making process for purifying the crude product based on the initial assessment of impurities.
Caption: Decision-Based Purification Strategy.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (1967). US3322833A - Preparation of aromatic aldehydes.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
-
Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Retrieved from [Link]
-
Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
ACS Omega. (2026). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Publications. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
S. J. T. K. ARTS, SCIENCE AND COMMERCE COLLEGE. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
- Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Malaysian Journal of Chemistry. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Retrieved from [Link]
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Technical Support Center: Crystallization of Substituted Benzaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the crystallization of substituted benzaldehydes. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the common challenges encountered during the crystallization of this important class of organic compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to empower you in your research and development endeavors.
Introduction: The Nuances of Crystallizing Substituted Benzaldehydes
Substituted benzaldehydes are fundamental building blocks in organic synthesis, pivotal in the creation of pharmaceuticals, fragrances, and specialty chemicals. Their purification by crystallization, while a cornerstone technique, is often fraught with challenges influenced by the nature and position of the substituent on the aromatic ring. These substituents dramatically alter the molecule's polarity, solubility, and intermolecular interactions, leading to a host of potential issues including oiling out, polymorphism, and persistent impurities. This guide will dissect these common problems and provide you with a systematic approach to achieving high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted benzaldehyde "oiling out" instead of crystallizing?
A1: "Oiling out," or liquid-liquid phase separation, is a common phenomenon where the solute separates from the solution as a super-saturated liquid phase (an oil) rather than a solid crystalline phase.[1] This typically occurs under conditions of high supersaturation, where the kinetics of solute integration into a crystal lattice are hindered.[1] For substituted benzaldehydes, this can be exacerbated by:
-
Rapid Cooling: Cooling the solution too quickly can create a level of supersaturation that the system cannot relieve through the orderly process of crystal nucleation and growth.
-
Poor Solvent Choice: If the solute has a very high solubility in the chosen solvent even at low temperatures, or if the solvent is too viscous, it can inhibit the molecular arrangement necessary for crystallization.
-
Impurities: The presence of impurities can disrupt the crystallization process and promote the formation of an oil.[2]
Causality: The formation of an oil is a kinetically favored but thermodynamically unstable pathway. The molecules in the oil are disordered and have higher mobility than in a crystal lattice. The system seeks the lowest energy state, which is the crystalline form, but a high energy barrier to nucleation can trap it in the metastable oil phase.
Q2: I'm getting very small or needle-like crystals. How can I obtain larger, more well-defined crystals?
A2: The formation of small or acicular (needle-like) crystals is often a sign of rapid nucleation and/or growth. This can be caused by:
-
High Supersaturation: Similar to oiling out, excessive supersaturation leads to the rapid formation of many small nuclei, which then grow quickly without forming large, well-ordered crystals.
-
Solvent Effects: The choice of solvent can influence crystal habit. Solvents that strongly interact with specific crystal faces can inhibit growth in those directions, leading to anisotropic growth and needle-like morphologies.
-
Agitation: High agitation rates can increase the rate of secondary nucleation, leading to a larger number of smaller crystals.
Causality: Crystal morphology is a result of the relative growth rates of different crystal faces. When growth is too rapid, defects are more likely to be incorporated, and the system may not have enough time to achieve the most stable crystal habit.
Q3: My final product is still impure after crystallization. What are the likely causes?
A3: Impurities can be incorporated into a crystal lattice through several mechanisms:[3][4]
-
Surface Adsorption: Impurities may adsorb onto the surface of the growing crystals and become trapped.
-
Inclusion: Pockets of mother liquor rich in impurities can be included within the crystal as it grows.
-
Solid Solution Formation: If an impurity is structurally very similar to the product, it can be incorporated directly into the crystal lattice, forming a solid solution.[3] This is a particularly challenging scenario for purification by crystallization.
Causality: The efficiency of purification by crystallization relies on the principle that the crystal lattice of the desired compound is more stable and will preferentially exclude molecules that do not fit perfectly. However, kinetic factors and structural similarities between the product and impurities can compromise this selectivity.
Q4: What is polymorphism and how does it affect the crystallization of substituted benzaldehydes?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For substituted benzaldehydes, the possibility of polymorphism is significant due to the potential for different intermolecular interactions (e.g., hydrogen bonding, π-π stacking) facilitated by the substituents.
Causality: The formation of a particular polymorph can be under either kinetic or thermodynamic control.[2][6] A less stable, "kinetic" polymorph may crystallize first because it has a lower activation energy for nucleation, a phenomenon described by Ostwald's Rule of Stages.[7][8] Over time, this may convert to the more stable "thermodynamic" polymorph. The choice of solvent, cooling rate, and temperature can all influence which polymorph is obtained.
Troubleshooting Guides
Troubleshooting Oiling Out
| Problem | Probable Cause(s) | Troubleshooting Steps & Explanations |
| Compound oils out upon cooling. | 1. Too high supersaturation. 2. Inappropriate solvent. 3. Presence of impurities. | 1. Reduce the cooling rate: Slow cooling allows the system to remain closer to equilibrium, favoring crystal growth over oil formation.2. Use a less effective solvent or a solvent mixture: A solvent in which the compound is less soluble will reduce the initial concentration and the degree of supersaturation upon cooling.3. Add seed crystals: Introducing a small amount of the pure crystalline material provides a template for crystallization to occur, bypassing the kinetic barrier to nucleation.4. Increase the solvent volume: While this may reduce yield, it will lower the concentration and supersaturation.5. Attempt to crystallize from a different solvent system. |
| The oil solidifies into an amorphous mass or very fine powder. | The oil phase has solidified without crystallizing or has undergone rapid, uncontrolled crystallization. | 1. Re-heat the mixture to redissolve the material. 2. Add more solvent to reduce the concentration. 3. Cool the solution very slowly, with gentle stirring. 4. If an oil still forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce nucleation. |
Controlling Crystal Size and Habit
| Problem | Probable Cause(s) | Troubleshooting Steps & Explanations |
| Formation of very fine needles or small crystals. | 1. Rapid nucleation due to high supersaturation. 2. Fast crystal growth. 3. High agitation. | 1. Decrease the rate of cooling or anti-solvent addition: This will lower the supersaturation and reduce the nucleation rate.2. Use a solvent that promotes more isotropic growth: Experiment with solvents of different polarities and hydrogen bonding capabilities.3. Reduce the stirring speed: Gentle agitation is often sufficient to maintain homogeneity without inducing excessive secondary nucleation.4. Employ a temperature cycling strategy: Alternating between slightly heating and cooling the solution can help dissolve smaller, less stable crystals and promote the growth of larger ones (Ostwald ripening). |
| Crystals are agglomerated. | High concentration of crystals leading to intergrowth. | 1. Reduce the initial concentration of the solute. 2. Maintain gentle agitation throughout the crystallization process to keep crystals suspended. |
Improving Product Purity
| Problem | Probable Cause(s) | Troubleshooting Steps & Explanations |
| Product is discolored or has a low melting point after crystallization. | 1. Incomplete removal of colored impurities. 2. Inclusion of mother liquor. 3. Co-crystallization of impurities. | 1. Perform a hot filtration: If impurities are insoluble at high temperatures, filtering the hot solution before cooling can remove them.2. Use activated carbon (charcoal): A small amount of activated carbon can be added to the hot solution to adsorb colored impurities before hot filtration. Use with caution as it can also adsorb the desired product.3. Ensure slow crystallization: Rapid crystal growth is more likely to trap impurities.4. Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.5. Consider a second recrystallization from a different solvent. |
Experimental Protocols & Data
General Protocol for Recrystallization of a Substituted Benzaldehyde
This protocol provides a general framework. The choice of solvent and specific temperatures will need to be optimized for each compound.
-
Solvent Selection:
-
Place a small amount of the crude substituted benzaldehyde (approx. 50 mg) in a test tube.
-
Add a few drops of a candidate solvent and observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude substituted benzaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the flask on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Solubility Data for Selected Substituted Benzaldehydes
The following table provides qualitative and some quantitative solubility data for representative substituted benzaldehydes in common organic solvents. "s" = soluble, "ss" = slightly soluble, "i" = insoluble.
| Compound | Water | Ethanol | Acetone | Ethyl Acetate | Toluene | Hexane |
| 4-Nitrobenzaldehyde | ss (2.34 g/L)[9] | s[9] | s[10] | s[11] | ss[11] | i |
| 4-Hydroxybenzaldehyde | ss (12.9 g/L)[12] | s[13] | s | s | i | i |
| 3-Nitrobenzaldehyde | ss (16.3 mg/mL)[14] | s[15] | s | s | s[15] | i |
| Benzaldehyde | ss (6.95 g/L)[6] | miscible[6] | miscible | miscible | miscible | miscible |
Visualizing Crystallization Concepts
Workflow for Solvent Selection
Caption: A flowchart outlining the systematic process for selecting an appropriate crystallization solvent.
Kinetic vs. Thermodynamic Control in Polymorph Crystallization
Caption: Energy diagram illustrating the concepts of kinetic and thermodynamic control in the crystallization of polymorphs.
References
-
Capellades, G., Bonsu, J. O., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(8), 1557-1574. [Link]
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Li, R., et al. (2017). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 105, 25-34. [Link]
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LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Klouwen, M. H., & Boelens, H. (1962). Alkyl-substituted benzaldehydes. Recueil des Travaux Chimiques des Pays-Bas, 81(7), 581-589. [Link]
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Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. ResearchGate. [Link]
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Jones, A. G. (2023). Ostwald Rule of Stages: Myth or Reality? Crystal Growth & Design, 23(6), 4425-4432. [Link]
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IUPAC. Solubility Data Series. International Union of Pure and Applied Chemistry. [Link]
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Solubility of Things. (n.d.). 3-Nitrobenzaldehyde. Solubility of Things. [Link]
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Max-Planck-Institut für Dynamik komplexer technischer Systeme. (n.d.). Thermodynamics and crystallization kinetics. [Link]
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NIST. (2006). Introduction to IUPAC-NIST Solubilities Database. NIST. [Link]
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ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]
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Wikipedia. (n.d.). Ostwald's rule. Wikipedia. [Link]
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ResearchGate. (n.d.). Schematic illustration of the different impurity incorporation mechanisms in solution crystallization. [Link]
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LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Solubility of Things. (n.d.). 4-Hydroxybenzaldehyde. Solubility of Things. [Link]
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Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
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Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Wikipedia. [Link]
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Kramer, H. J. M., & Eral, H. B. (2020). Polymorphism. In Industrial Crystallization (pp. 309-335). Cambridge University Press. [Link]
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Thipparaboina, R., et al. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Molbank, 2024(3), M1863. [Link]
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Foy, B. D., Smudde, R. A., & Wood, W. F. (1995). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Journal of Chemical Education, 72(11), 1039. [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
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Gande, M. N., & Kumar, K. S. (2017). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]
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Zhang, J., et al. (2014). Solubility of 4-Hydroxybenzaldehyde in Supercritical Carbon Dioxide with and without Cosolvents. Journal of Chemical & Engineering Data, 59(5), 1594-1600. [Link]
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FooDB. (2010). Showing Compound Benzaldehyde (FDB014661). FooDB. [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
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Bouillot, B. (n.d.). Thermodynamics of crystallization. Mines Saint-Etienne. [Link]
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Meister, P. (n.d.). Ostwald's step rule: a consequence of growth kinetics and nano-scale energy landscape. CO Meeting Organizer. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
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Capellades, G., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 626-637. [Link]
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LibreTexts. (2022). 3.3D: Using Solubility Data. Chemistry LibreTexts. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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Chen, J., et al. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. ResearchGate. [Link]
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Banerji, K. K., et al. (2001). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8. [Link]
-
LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]
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Stasiewicz, K., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(13), 5122. [Link]
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NIST. (n.d.). IUPAC/NIST Solubility Database - SRD 106. NIST. [Link]
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University of California, Davis. (n.d.). Recrystallization. [Link]
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Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana, 38(6), 1287-1341. [Link]
-
Kim, S. J., et al. (2022). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
-
Piras, A., et al. (2022). Influence of Ostwald's Rule of Stages in the Deracemization of a Compound Using a Racemic Resolving Agent. Crystal Growth & Design, 22(2), 1279-1286. [Link]
-
Solubility of Things. (n.d.). 4-Nitrobenzaldehyde. Solubility of Things. [Link]
-
ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. [Link]
-
Jasperse, J. (n.d.). Recrystallization. Chem 355. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Wikipedia. [Link]
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Technical Support Center: Synthesis & Handling of Benzaldehyde Derivatives
Welcome to the technical support center for handling benzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability and purity of aromatic aldehydes. Benzaldehyde's propensity for oxidation is a well-documented issue that can compromise reaction yields, introduce impurities, and complicate downstream processing.[1][2]
This document moves beyond simple protocols to explain the fundamental principles behind the instability of these valuable reagents. By understanding the "why," you can make more informed decisions in your experimental design, leading to more robust and reproducible synthetic outcomes.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses immediate problems you might be facing during your synthesis.
Q1: My reaction is sluggish or failing, and I see white crystals in my benzaldehyde starting material. What's happening?
A: The white crystalline solid is almost certainly benzoic acid, the product of benzaldehyde's autoxidation.[1][3] Benzaldehyde readily reacts with atmospheric oxygen in a free-radical chain reaction, which can be accelerated by light.[1][4] The presence of this acidic impurity can interfere with your reaction, especially if the reaction is base-catalyzed, by neutralizing the catalyst or altering the pH of the reaction medium. Even in the absence of visible crystals, a significant amount of benzoic acid can be dissolved in the aldehyde.[1]
Q2: I've confirmed my benzaldehyde is oxidized. Can I still use it? How do I purify it before my reaction?
A: Yes, you can and should purify it. The most straightforward method is an extractive workup to remove the benzoic acid impurity.
-
Dissolve: Dilute the oxidized benzaldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6] The basic solution deprotonates the acidic benzoic acid, converting it to the water-soluble sodium benzoate salt, which partitions into the aqueous layer.[6] You may need to perform this wash 2-3 times.
-
Dry & Concentrate: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
For high-purity requirements, you can perform a vacuum distillation after the wash.[2][5] Benzaldehyde has a much lower boiling point than benzoic acid, allowing for effective separation.[2]
Q3: My reaction seems to be generating benzoic acid as a byproduct, even with pure starting material. How do I prevent this during the synthesis?
A: This indicates that oxidation is occurring under your reaction conditions. The primary culprit is atmospheric oxygen. The most effective preventative measure is to run your reaction under an inert atmosphere.[1][7]
-
Causality: By replacing the air in your reaction vessel with an inert gas like nitrogen (N₂) or argon (Ar), you remove oxygen, a critical reagent for the autoxidation pathway.[7][8] This dramatically slows the radical chain reaction.
See the detailed protocol below for setting up a reaction under an inert atmosphere. For reactions that are particularly sensitive or run for extended periods, using solvents that have been degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) is also recommended.
Q4: I'm performing an oxidation of a benzyl alcohol to a benzaldehyde derivative. My yields are high, but how do I stop the reaction from over-oxidizing to the carboxylic acid?
A: This is a classic challenge in synthetic chemistry. Interestingly, the starting material, benzyl alcohol, can act as an inhibitor of benzaldehyde autoxidation.[9][10]
-
Mechanism Insight: Benzyl alcohol intercepts the benzoylperoxy radicals that are key intermediates in the chain reaction that leads to benzoic acid.[9] This quenches the radical chain, protecting the desired aldehyde product. As the concentration of benzyl alcohol drops below a certain threshold (e.g., <10%), the rate of benzoic acid formation can begin to accelerate.
Practical Advice:
-
Monitor the Reaction: Carefully monitor the reaction progress using techniques like TLC or LC-MS.
-
Avoid Over-running: Do not let the reaction run to 100% conversion of the starting material. Quench the reaction when you have a high yield of the desired aldehyde, accepting that a small amount of starting material may remain. This unreacted benzyl alcohol continues to provide a protective, inhibitory effect.[9]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of benzaldehyde autoxidation?
A: Benzaldehyde autoxidation is a classic example of a free-radical chain reaction initiated by exposure to oxygen and light.[1]
Caption: Workflow for setting up an inert atmosphere reaction.
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Rubber septa
-
Needles and tubing
-
Source of inert gas (Nitrogen or Argon) with a regulator and bubbler
-
Syringes for liquid transfer
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove adsorbed water. [1]2. Assembly: Assemble the glassware (e.g., flask and condenser) while it is still hot and immediately seal all openings with rubber septa. Allow the setup to cool to room temperature.
-
Purging: Insert a needle connected to the inert gas line through a septum. The gas flow should be gentle, monitored via a downstream oil bubbler. Insert a second "outlet" needle in another septum to allow the air inside the flask to be displaced. [1]4. Inerting the System: Let the inert gas flow through the system for 5-10 minutes to ensure all oxygen has been purged.
-
Reagent Addition:
-
Liquids: Add liquid reagents, including your purified benzaldehyde, via a dry syringe through a septum. [1] * Solids: For solids, remove a septum briefly while maintaining a slightly increased, positive pressure of the inert gas to prevent air from entering the flask. Add the solid quickly and reseal.
-
-
Running the Reaction: Once all reagents are added, remove the outlet needle. The system can be maintained under a static pressure of inert gas, often indicated by a balloon attached to one of the needles.
References
- Teo, J. Y. Q., Yeung, C. W. S., Tan, T. T. Y., Loh, W. W., Loh, X. J., & Lim, J. Y. C. (2022). Benzaldehyde-mediated Selective Aerobic Polyethylene Functionalisation with Isolated Backbone Ketones. Green Chemistry.
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (2014). ResearchGate.
- What is the best solution to prevent the oxidation of Benzaldehyde... (n.d.). ECHEMI.
- preventing oxidation of benzaldehyde derivatives during synthesis. (n.d.). Benchchem.
- Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. (n.d.). ResearchGate.
-
Benzaldehyde. (n.d.). Wikipedia. Available at: [Link]
-
Why do aldehydes require an inert atmosphere?. (n.d.). Filo. Available at: [Link]
-
Benzaldehyde: Properties, Reactions, Production And Uses. (2024). Chemcess. Available at: [Link]
-
AUTOXIDATION OF BENZALDEHYDE. (2009). UFDC Image Array 2. Available at: [Link]
-
Purification of benzaldehyde?. (2015). Sciencemadness.org. Available at: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. Available at: [Link]
-
Conversion of Benzaldehyde to Benzoic Acid. (2025). Reddit. Available at: [Link]
-
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. (n.d.). ACS Sustainable Chemistry & Engineering. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Morpholine-Containing Aryl Halides
Welcome to the technical support center for Suzuki coupling reactions involving morpholine-containing aryl halides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success rate of these crucial synthetic transformations. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven insights.
Introduction: The Unique Challenges of Morpholine-Containing Aryl Halides in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, when one of the coupling partners is an aryl halide bearing a morpholine substituent, unique challenges can arise. The morpholine moiety, while often a desirable functional group in medicinal chemistry, can complicate the catalytic cycle. Its electron-donating nature can decrease the reactivity of the aryl halide towards oxidative addition, and the nitrogen atom can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[2][3]
This guide will provide a structured approach to overcoming these challenges, enabling you to achieve high yields and reproducible results in your Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with morpholine-containing aryl halides in Suzuki couplings.
Q1: Why is my Suzuki coupling reaction with a morpholine-containing aryl bromide sluggish or failing?
A1: The primary reasons for low reactivity in this substrate class are twofold:
-
Electronic Effects: The morpholine group is electron-donating, which increases the electron density on the aromatic ring. This makes the aryl halide less electrophilic and consequently, the oxidative addition step of the catalytic cycle—where the palladium catalyst inserts into the carbon-halogen bond—becomes slower.[1]
-
Catalyst Inhibition: The nitrogen atom of the morpholine ring can act as a Lewis base and coordinate to the palladium center. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the catalyst.[2]
To address these issues, careful selection of the catalyst, ligand, and reaction conditions is crucial.
Q2: What type of palladium catalyst and ligand combination is most effective for these substrates?
A2: For electron-rich and potentially coordinating substrates like morpholine-containing aryl halides, catalyst systems that are both highly active and sterically hindered are generally preferred.
-
Catalysts: Pre-formed palladium(II) precatalysts are often more stable and reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).[4] Specifically for morpholine-containing substrates, ligands like di(2,6-dimethylmorpholino)phenylphosphine have been shown to be effective for the coupling of aryl chlorides, which are even less reactive than aryl bromides.[5]
Q3: Can the choice of base significantly impact the reaction outcome?
A3: Absolutely. The base plays a critical role in the transmetalation step of the Suzuki coupling, where the organic group is transferred from the boronic acid to the palladium catalyst.[4] For morpholine-containing aryl halides, the choice of base should be made to facilitate this step without promoting side reactions.
-
Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[3][6] K₃PO₄ is often a good choice for challenging couplings as it is a stronger base.
-
The presence of water is often necessary to activate the boronic acid for transmetalation.[7] A mixture of an organic solvent and water is a common solvent system.
Q4: What are the most common side reactions to look out for?
A4: The most prevalent side reactions in Suzuki couplings of morpholine-containing aryl halides include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the transmetalation is slow.
-
Dehalogenation: The replacement of the halide on the starting material with a hydrogen atom.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
Careful degassing of the reaction mixture and using an appropriate stoichiometry of reagents can help minimize these side reactions.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during your experiments.
Problem 1: Low or No Product Yield
If you are observing low or no formation of your desired biaryl product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
-
Verify Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to lower yields. Use freshly purchased or recently purified boronic acid. Consider using the more stable boronate esters (e.g., pinacol esters).
-
Solvent and Base: Ensure solvents are anhydrous (if required by the specific protocol) and the base is of high purity.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial.
-
-
Optimize the Catalyst System:
-
Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.
-
Ligand Choice: If using a standard ligand like PPh₃, switch to a more electron-rich and bulky ligand such as P(t-Bu)₃, PCy₃, or a biarylphosphine ligand (e.g., SPhos, XPhos). As mentioned, di(2,6-dimethylmorpholino)phenylphosphine is a promising candidate.[5]
-
Catalyst Source: If you are generating Pd(0) in situ, consider switching to a well-defined Pd(II) precatalyst which can provide more consistent results.
-
-
Adjust Base and Solvent:
-
Base Strength: If using a weak base like Na₂CO₃, switching to a stronger base like K₃PO₄ can accelerate the transmetalation step.
-
Solvent System: The polarity of the solvent can influence the reaction rate. Common solvent systems include toluene, dioxane, THF, or DMF, often with a small amount of water.[8] For nitrogen-containing heterocycles, a dioxane/water mixture is often effective.[3]
-
-
Increase Reaction Temperature and Time:
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some challenging couplings may require extended reaction times (12-24 hours).
-
Problem 2: Significant Side Product Formation
If you are observing significant amounts of homocoupled product, dehalogenated starting material, or other impurities, the following steps can help.
Caption: Troubleshooting workflow for side product formation.
-
Ensure Rigorous Degassing:
-
Oxygen can promote the homocoupling of boronic acids. It is critical to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes before adding the catalyst. For highly sensitive reactions, three freeze-pump-thaw cycles are recommended.
-
-
Check Reagent Stoichiometry:
-
While a slight excess of boronic acid is often used, a large excess can lead to increased homocoupling. Try using a stoichiometry closer to 1:1.
-
-
Adjust Reaction Conditions:
-
Temperature: Higher temperatures can sometimes lead to more side reactions. If possible, try running the reaction at a lower temperature for a longer period.
-
Catalyst System: Some catalyst systems are more prone to side reactions than others. A well-defined precatalyst with a bulky, electron-rich ligand can often provide higher selectivity.
-
Recommended General Protocol for Suzuki Coupling of a Morpholine-Containing Aryl Bromide
This protocol provides a good starting point for the Suzuki coupling of a generic morpholine-containing aryl bromide. Optimization may be required based on the specific substrates.
Materials:
-
Morpholine-containing aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the morpholine-containing aryl bromide, arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve the Pd₂(dba)₃ and P(t-Bu)₃ in a portion of the dioxane.
-
Add the dioxane/water solvent mixture to the Schlenk flask containing the solids.
-
Stir the mixture vigorously and begin degassing by bubbling the inert gas through the solution for 20 minutes.
-
While maintaining a positive pressure of inert gas, add the catalyst solution to the reaction mixture.
-
Heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Pd(II) precatalyst | Provides a reliable source of active Pd(0).[4] |
| Ligand | P(t-Bu)₃, PCy₃, SPhos, or di(2,6-dimethylmorpholino)phenylphosphine | Bulky, electron-rich ligands accelerate oxidative addition.[4][5] |
| Base | K₃PO₄ or K₂CO₃ | Stronger bases facilitate transmetalation.[3] |
| Solvent | Dioxane/Water (4:1), Toluene/Water, or DMF/Water | A polar, aprotic solvent with water is often optimal.[3][8] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed. |
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
Successfully performing Suzuki coupling reactions with morpholine-containing aryl halides requires a nuanced understanding of the substrate's electronic properties and potential for catalyst inhibition. By employing highly active catalyst systems with bulky, electron-rich ligands, optimizing the base and solvent, and taking care to exclude oxygen, researchers can overcome these challenges and achieve high yields of the desired biaryl products. This guide provides a comprehensive framework for troubleshooting and optimizing these important reactions.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
The Suzuki Reaction. (2014). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Request PDF. ChemInform Abstract: Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using the Morpholine—NiCl2 Catalyst System. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Request PDF. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Request PDF. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
Al-Zoubi, R. M., & McDonald, R. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
Riaz, M., Siddiqui, H. L., & Yousaf, M. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4539. [Link]
-
Request PDF. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Qiu, R., Zhang, D., Le, L., Kambe, N., & Wong, W.-Y. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2315–2327. [Link]
-
Request PDF. Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
-
Request PDF. Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
-
Hirano, K., & Miyamoto, H. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Rodríguez, N., Cuenca, A., Ramírez de Arellano, C., Medio-Simón, M., & Asensio, G. (2003). Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters, 5(10), 1705–1708. [Link]
-
Shaughnessy, K. H. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 25-62). Wiley-VCH. [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Here is the technical support center for the synthesis of 2-Chlorophenothiazine.
Technical Support Center: Synthesis of 2-Chlorophenothiazine and Related Heterocycles
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful synthesis of 2-Chlorophenothiazine, a critical intermediate in the pharmaceutical industry.
Introduction to 2-Chlorophenothiazine
2-Chlorophenothiazine (C₁₂H₈ClNS) is a heterocyclic compound that forms the core scaffold of many antipsychotic drugs, including Chlorpromazine and Perphenazine.[1][2][3] Its synthesis is a foundational step in the development of these essential medicines. While several synthetic routes exist, they are often accompanied by challenges such as low yields, difficult purifications, and the formation of regioisomeric byproducts. This guide provides expert insights and practical solutions to navigate these common experimental hurdles.
Core Synthetic Strategies
The most prevalent methods for synthesizing the 2-Chlorophenothiazine core involve the formation of a diarylamine intermediate followed by a ring-closing thionation reaction. Understanding these pathways is key to effective troubleshooting.
-
Direct Thionation of 3-Chlorodiphenylamine: This is the most common industrial method. It involves the direct reaction of 3-chlorodiphenylamine with elemental sulfur at high temperatures, typically in the presence of a catalyst like iodine or aluminum chloride.[3][4][5] This reaction proceeds via an electrophilic substitution mechanism, but the high temperatures can lead to poor regioselectivity.[6]
Caption: General workflow for 2-Chlorophenothiazine synthesis.
-
Smiles Rearrangement: To overcome the regioselectivity issues inherent in direct thionation, the Smiles rearrangement offers a more controlled, albeit multi-step, alternative.[6][7] This pathway involves the intramolecular nucleophilic aromatic substitution of a pre-formed diaryl thioether, ensuring the precise placement of the chlorine atom.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 2-Chlorophenothiazine, particularly via the common thionation route.
Question 1: My thionation reaction resulted in a very low yield. What are the likely causes and how can I fix them?
Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach is needed to identify the root cause.
-
Insufficient Temperature: The thionation reaction requires high temperatures, typically between 140°C and 180°C, to proceed efficiently.[4][8] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Ensure your reaction vessel is heated uniformly and that the internal temperature is accurately monitored with a calibrated thermometer or thermocouple. A sand or oil bath is preferable to a heating mantle for even heat distribution.[5]
-
-
Catalyst Inefficiency: Iodine is a common catalyst that facilitates the reaction with sulfur.[4] An insufficient amount or poor quality of the catalyst will hinder the reaction.
-
Solution: Use fresh, dry iodine. Ensure the molar ratio of the catalyst to the diphenylamine substrate is appropriate, as specified in established protocols.
-
-
Premature Reaction Termination: The reaction involves the vigorous evolution of hydrogen sulfide (H₂S) gas.[8] The reaction should be allowed to proceed until this gas evolution ceases, which indicates the reaction is nearing completion.
-
Solution: Monitor the reaction progress carefully. Do not stop the heating process as soon as H₂S evolution begins to slow; allow for a sufficient period at the target temperature afterward, as protocols often specify holding the temperature for 30 minutes to an hour after the main reaction moderates.[3][8]
-
-
Loss During Workup: The crude product is often a hard, dark melt that can be difficult to handle.[8] Significant mechanical losses can occur during the process of grinding and transferring the solid.
-
Solution: After the reaction mixture cools to a solid, break it up carefully within the flask. Use a portion of the extraction solvent (e.g., hot ethanol or chlorobenzene) to wash the flask and transfer the remaining crude product, ensuring a quantitative transfer.[3][8]
Caption: Troubleshooting flowchart for low reaction yield.
-
Question 2: My final product is a mixture of 2-chloro and 4-chlorophenothiazine isomers that are very difficult to separate. How can this be avoided?
Answer: This is a classic regioselectivity problem. When using a meta-substituted diphenylamine, the thionation can occur at either of the two positions ortho to the amine bridge, leading to a mixture of isomers.[6]
-
Cause: The high-energy, uncatalyzed, or poorly catalyzed thionation lacks strong directing effects, resulting in poor regiocontrol. These isomers often have very similar physical properties, making separation by crystallization or standard chromatography extremely challenging.
-
Solution 1 (Alternative Routes): The most robust solution is to use a synthetic strategy that unambiguously controls the ring formation. The Smiles rearrangement is a well-established method for this purpose, though it involves more synthetic steps.[6]
-
Solution 2 (Advanced Separation): If you must use the direct thionation route, you may need to resort to more advanced separation techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), although these are less practical for large-scale synthesis.
Question 3: The crude product is a dark, tarry solid. How can I effectively purify it to obtain a clean, crystalline final product?
Answer: The crude product from a thionation melt is notoriously impure. A multi-step purification process is required.
-
Initial Extraction: First, grind the cooled, solidified melt into a powder.[8] This increases the surface area for extraction. Extract the powder with a suitable solvent. While some protocols use dilute alcohol, hot chlorobenzene followed by filtration and cooling is also effective for removing inorganic salts and some polymeric byproducts.[3][8]
-
Decolorization: The dark color is often due to polymeric sulfur compounds and other high-molecular-weight impurities. During the recrystallization step, add activated charcoal to the hot solution.
-
Protocol: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol). Add a small amount of activated charcoal (approx. 1-2% by weight), and boil the solution for 5-10 minutes. Filter the hot solution through a pad of celite or fluted filter paper to remove the charcoal.
-
-
Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration. A second recrystallization may be necessary to achieve high purity.[8]
Question 4: My purified 2-Chlorophenothiazine darkens over time, even in storage. What is causing this degradation?
Answer: The phenothiazine nucleus is susceptible to oxidation, particularly at the sulfur atom.[9]
-
Cause: Exposure to air (oxygen) and light can promote the oxidation of the sulfide bridge to a sulfoxide (2-Chlorophenothiazine-5-oxide) and subsequently to a sulfone (2-Chlorophenothiazine-5,5-dioxide).[9] These oxidized species are often colored and represent impurities.
-
Solution:
-
Storage: Store the purified product in a tightly sealed amber glass vial to protect it from light.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Temperature: Store at reduced temperatures (e.g., in a refrigerator) to slow the rate of any potential degradation reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the synthesis of 2-Chlorophenothiazine? A1: The primary hazard is the evolution of highly toxic and flammable hydrogen sulfide (H₂S) gas during the thionation step.[5][8] All work must be conducted in a well-ventilated and certified chemical fume hood. High reaction temperatures also pose a risk of severe burns. Furthermore, 2-Chlorophenothiazine itself is a hazardous substance, causing skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:
-
Melting Point: Compare the experimental melting point to the literature value (approx. 180°C).[8] A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra will show characteristic shifts for the aromatic protons and carbons in the phenothiazine core.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (233.72 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch and aromatic C-H and C=C bonds.[1]
Q3: Can other catalysts be used for the thionation reaction besides iodine? A3: Yes, Lewis acids like anhydrous aluminum chloride or calcium chloride have also been reported as catalysts for this type of reaction.[5][8] The choice of catalyst can influence the reaction temperature and overall efficiency. However, iodine remains one of the most commonly cited catalysts for this specific transformation.[3][4]
Detailed Experimental Protocol
Synthesis of 2-Chlorophenothiazine via Iodine-Catalyzed Thionation
This protocol is a representative procedure based on common literature methods.[3][4][8]
| Reagent/Material | Molecular Weight | Quantity (10 mmol scale) | Molar Eq. |
| 3-Chlorodiphenylamine | 203.67 g/mol | 2.04 g | 1.0 |
| Sulfur (powdered) | 32.06 g/mol | 0.67 g (S) | 2.1 (as S) |
| Iodine | 253.81 g/mol | 0.13 g | 0.05 |
| Ethanol (95%) | - | ~50 mL | - |
| Activated Charcoal | - | ~0.2 g | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chlorodiphenylamine (2.04 g) and powdered sulfur (0.67 g).
-
Catalyst Addition: Add the iodine crystals (0.13 g) to the mixture.
-
Heating: Place the flask in a sand or oil bath and begin heating with stirring. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a bleach solution) to neutralize the evolved H₂S gas.
-
Reaction: Heat the mixture to 160-170°C. The mixture will melt, and a vigorous evolution of H₂S gas will begin. Maintain this temperature, ensuring the reaction does not become too vigorous.
-
Completion: Continue heating at 160-170°C for approximately 1 hour, or until the evolution of H₂S has largely ceased.
-
Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The contents will solidify into a dark, crystalline mass.
-
Purification - Extraction & Recrystallization:
-
Carefully break up the solid mass inside the flask with a spatula.
-
Add approximately 40 mL of 95% ethanol to the flask and heat the mixture to reflux with stirring to dissolve the crude product.
-
To the hot solution, add a small amount of activated charcoal. Continue to reflux for 5 minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
-
Isolation: Collect the resulting pale-yellow crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified 2-Chlorophenothiazine in a vacuum oven at 50-60°C. The expected yield is typically high, over 70%.[4]
References
- CN101417986A - Method for preparing 2-chlorophenothiazine.
-
2-Chlorophenothiazine . PubChem, National Institutes of Health. [Link]
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PHENOTHIAZINE SYNTHESIS.#ncchem . YouTube. [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives... . ACS Omega. [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines... . MDPI. [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives... . PubMed Central, National Institutes of Health. [Link]
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Spectroscopic and electrochemical properties of 2-aminophenothiazine . ResearchGate. [Link]
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Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence . ResearchGate. [Link]
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Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions . ResearchGate. [Link]
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Ullmann Reaction . Organic Chemistry Portal. [Link]
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Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols... . The Royal Society of Chemistry. [Link]
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To prepare phenothiazine from diphenylamine . CUTM Courseware. [Link]
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A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement . The Journal of Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Methoxy-4-morpholin-4-yl-benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of privileged structural motifs in a single molecular framework is a cornerstone of modern medicinal chemistry. The 2-methoxy-4-morpholin-4-yl-benzaldehyde scaffold represents a compelling example, integrating the biological relevance of the benzaldehyde core, the electron-donating methoxy group, and the versatile morpholine heterocycle. This guide provides a comparative analysis of the potential biological activities of derivatives stemming from this scaffold, drawing upon experimental data from structurally related compounds to inform future drug discovery efforts. While a comprehensive head-to-head comparison of a complete series of this compound derivatives is not yet available in the public domain, this guide synthesizes existing data on analogous structures to provide a predictive framework for their therapeutic potential.
The Therapeutic Promise of the this compound Scaffold
The this compound core is a composite of functionalities known to impart a range of biological effects. The morpholine ring is a common feature in approved drugs and bioactive molecules, valued for its favorable physicochemical and metabolic properties.[1] Its inclusion can enhance potency and improve pharmacokinetic profiles.[1] Benzaldehyde and its derivatives, on the other hand, have demonstrated a wide spectrum of activities, including antimicrobial and anti-inflammatory properties.[2][3] The methoxy substituent can further modulate the electronic and lipophilic character of the molecule, influencing its interaction with biological targets.
Derivatives of this scaffold, particularly Schiff bases formed through the condensation of the aldehyde group with various primary amines, are of significant interest. Schiff bases are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6]
Comparative Analysis of Structurally Related Derivatives
In the absence of direct comparative data for a series of this compound derivatives, we can extrapolate potential activities by examining analogous compounds.
Anticancer Activity
Schiff bases derived from morpholine-containing compounds have shown promise as anticancer agents. For instance, metal complexes of Schiff bases derived from 2-hydroxyacetophenone and 4-(2-aminoethyl)morpholine exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line.[5] While not direct derivatives, this highlights the potential of the morpholine moiety in conferring anticancer activity.
A study on a series of 2-methoxy-4-(3-morpholino-5-(arylamino)phenoxy)benzaldehyde derivatives, which bear a structural resemblance to our target scaffold, demonstrated antiproliferative activity against a panel of human cancer cell lines. This suggests that the 2-methoxy-4-morpholino-benzaldehyde core can serve as a valuable template for the design of novel anticancer agents.
Table 1: Anticancer Activity of Selected Benzaldehyde and Morpholine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff base of 2-hydroxyacetophenone and 4-(2-aminoethyl)morpholine (metal complexes) | MCF-7 | Moderate cytotoxicity | [5] |
| Tetrahydrocurcumin Schiff bases | A549, HeLa, MCF-7 | 4.8 - 12.7 | [6] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL | [4] |
Antimicrobial Activity
The combination of a benzaldehyde and a morpholine ring suggests a strong potential for antimicrobial activity. Hydrazone derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been synthesized and evaluated for their antibacterial properties.[7] While some derivatives showed moderate activity, this indicates that the morpholino-benzoyl scaffold can be a starting point for developing new antibacterial agents.[7]
Furthermore, Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde have been shown to possess significant antimicrobial and antiaflatoxigenic properties.[2] Another study on 2-hydroxy-4-methoxybenzaldehyde (HMB) reported a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL against Staphylococcus aureus.[2]
Table 2: Antimicrobial Activity of Selected Benzaldehyde and Morpholine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 | [2] |
| 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives | Various bacteria | Moderate activity | [7] |
| Schiff bases of 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | Significant inhibition | [2] |
| 2-pyrazoline derivatives | Enterococcus faecalis | 32 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of this scaffold can be inferred from studies on related benzaldehyde derivatives. For example, an aldehydes-enriched fraction of grapefruit essential oil demonstrated the ability to decrease the gene expression and levels of pro-inflammatory cytokines such as IL-6 and TNF-α in a lipopolysaccharide (LPS)-induced inflammation model.[3] This suggests that the aldehyde functional group is a key contributor to anti-inflammatory effects.
Key Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, derivatives of this compound are likely to exert their effects through the modulation of key cellular signaling pathways.
Anticancer Activity: The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several morpholine-containing compounds have been developed as inhibitors of this pathway.
Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Anti-inflammatory Activity: The NF-κB Pathway
The NF-κB signaling pathway is a central mediator of inflammation, controlling the expression of numerous pro-inflammatory genes. The anti-inflammatory effects of many natural and synthetic compounds are attributed to their ability to inhibit this pathway.
Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols for Biological Evaluation
To facilitate further research into this promising class of compounds, we provide standardized protocols for key biological assays.
Synthesis of Schiff Base Derivatives
A general and efficient method for the synthesis of Schiff bases from this compound is as follows:
Workflow Diagram
Figure 3: General workflow for the synthesis of Schiff base derivatives.
Step-by-Step Protocol:
-
Dissolve equimolar amounts of this compound and the respective primary amine in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a period of 2 to 4 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with constant stirring.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
Step-by-Step Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While this guide has provided a comparative overview based on structurally related compounds, further research is imperative. The synthesis and systematic biological evaluation of a focused library of derivatives are necessary to establish definitive structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols and mechanistic insights provided herein offer a robust framework for initiating such investigations.
References
- Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080.
- Mahal, A., Kumar, R., & Kumar, V. (2019). Schiff bases of tetrahydrocurcumin as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2561-2566.
- Maji, D., Laha, S., & Khuda-Bukhsh, A. R. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(40), 8864-8873.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(8), 1115-1147.
- Somashekhar, M., Mahesh, A. R., & Sonnad, B. (2014). Synthesis and antimicrobial activity of some new substituted 2-{5[4-Morpholin-4-yl-Phenyl)] 1,3,4 oxadiazole-2yl} Sulfonyl hydrazide derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.
- Zain, N. N. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Frontiers in Chemistry, 9, 735.
- Ajjouri, M. A., et al. (2023). Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil. Journal of Food Science, 88(2), 645-655.
- Ghasemi, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Pharmaceutical Sciences, 26(3), 245-251.
- Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080.
- Tighadouini, S., et al. (2016). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived from Benzaldehydes and 3, 3 0-diaminodipropylamine. Journal of Chemistry, 2016, 1-7.
- Belskaya, N. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1834-1886.
- Yadav, A. S., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
- Mahal, A., Kumar, R., & Kumar, V. (2019). Schiff bases of tetrahydrocurcumin as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2561-2566.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(8), 1115-1147.
- Somashekhar, M., Mahesh, A. R., & Sonnad, B. (2014). Synthesis and antimicrobial activity of some new substituted 2-{5[4-Morpholin-4-yl-Phenyl)] 1,3,4 oxadiazole-2yl} Sulfonyl hydrazide derivatives. International Journal of Medicine and Pharmaceutical Research, 2(2), 462-471.
- Zain, N. N. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Frontiers in Chemistry, 9, 735.
- Ajjouri, M. A., et al. (2023). Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil. Journal of Food Science, 88(2), 645-655.
- Ghasemi, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Pharmaceutical Sciences, 26(3), 245-251.
- Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080.
- Tighadouini, S., et al. (2016). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived from Benzaldehydes and 3, 3 0-diaminodipropylamine. Journal of Chemistry, 2016, 1-7.
- Belskaya, N. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1834-1886.
- Yadav, A. S., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.
- Maji, D., Laha, S., & Khuda-Bukhsh, A. R. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(40), 8864-8873.
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The Pivotal Role of the Morpholine Moiety in Kinase Inhibition: A Comparative Guide to Structure-Activity Relationships
In the landscape of kinase inhibitor discovery, the morpholine ring has emerged as a privileged scaffold, consistently contributing to enhanced potency, selectivity, and desirable pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of morpholine-containing kinase inhibitors, with a particular focus on analogs bearing a substituted phenyl ring, akin to a benzaldehyde moiety. We will dissect the critical interactions of the morpholine group, explore the impact of substitutions on the aromatic core, and compare the inhibitory profiles of key compounds against various kinase targets, supported by experimental data. This technical guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
The Morpholine Moiety: A Linchpin for Kinase Interaction
The prevalence of the morpholine heterocycle in numerous potent kinase inhibitors is not coincidental. Its unique combination of features, including its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties, makes it a valuable component in inhibitor design. The oxygen atom of the morpholine ring frequently forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, a key interaction for anchoring the inhibitor.[1] This interaction mimics the hydrogen bonding of the adenine part of ATP itself.
Furthermore, the morpholine group often imparts improved aqueous solubility and metabolic stability to the parent molecule, addressing common challenges in drug development.[2] The conformational flexibility of the six-membered ring also allows it to adapt to the specific topology of different kinase active sites.
Deconstructing the Structure-Activity Relationship
To understand the nuanced contributions of different structural components, we will analyze the SAR of morpholine-containing kinase inhibitors by examining the morpholine ring itself, the connected aromatic scaffold (often a substituted phenyl group), and the influence of various substituents.
The Morpholine Ring: More Than Just an Anchor
While the hydrogen bond to the kinase hinge is a primary role, modifications to the morpholine ring can significantly impact activity. Replacing the morpholine with a piperazine, for instance, can lead to a substantial decrease in inhibitory activity, highlighting the importance of the oxygen atom for the key hydrogen bond.[3] However, N-acetylation of the piperazine can sometimes restore activity, suggesting that both the hydrogen bonding capability and the overall electronic and steric profile are important.[3]
The Phenyl Group: A Platform for Tuning Selectivity and Potency
The substituted phenyl ring attached to the morpholine-containing scaffold serves as a crucial element for modulating inhibitor potency and selectivity. The nature and position of substituents on this ring can influence interactions with different regions of the ATP-binding pocket, leading to varied inhibitory profiles against different kinases.
For instance, in a series of mTOR inhibitors with a sulfonyl-morpholino-pyrimidine core, a key hydrogen bond donor motif at the 4-position of the phenyl ring was found to be critical for potent inhibition.[4] Isosteric replacement of an indole at this position with a urea group maintained good levels of mTOR inhibition, demonstrating that the hydrogen bonding potential is a primary driver of activity.[4]
Substituent Effects: The Key to Fine-Tuning Kinase Inhibition
The addition of various functional groups at different positions on the core scaffold allows for the fine-tuning of a compound's inhibitory profile. These substitutions can influence:
-
Potency: By introducing additional favorable interactions with the kinase active site.
-
Selectivity: By exploiting differences in the amino acid residues lining the ATP-binding pockets of different kinases.
-
Pharmacokinetic Properties: By altering solubility, metabolic stability, and cell permeability.
In the well-characterized PI3K inhibitor ZSTK474, which features a dimorpholino-triazine core, the morpholine groups are critical for its potent, nanomolar inhibition of all Class I PI3K isoforms.[3] Analogs where one morpholine is replaced with ethanolamine or diethanolamine retain high potency against PI3Kα but show reduced activity against other isoforms, indicating that subtle changes can significantly alter the selectivity profile.[3]
Comparative Analysis of Morpholine-Containing Kinase Inhibitors
To illustrate the principles of SAR discussed above, the following table summarizes the inhibitory activities (IC50 values) of a selection of morpholine-containing kinase inhibitors against their primary targets.
| Compound/Analog | Core Scaffold | Kinase Target(s) | IC50 (nM) | Key SAR Insights |
| ZSTK474 | Dimorpholino-triazine | PI3Kα, PI3Kδ | 5.0, 3.9 | The two morpholine groups are essential for potent pan-Class I PI3K inhibition.[3] |
| ZSTK474 Analog (6a) | Mono-morpholino-triazine | PI3Kα | 9.9 | Replacement of one morpholine with ethanolamine retains PI3Kα potency but reduces activity against other isoforms.[3] |
| Compound 15e | 4-morpholino-thieno[3,2-d]pyrimidine | PI3Kα | 2.0 | The thienopyrimidine core combined with the morpholine and a phenyl group leads to highly potent and selective PI3Kα inhibition.[2] |
| Compound 10e | Morpholine-substituted tetrahydroquinoline | mTOR | 33 (in A549 cells) | Incorporation of trifluoromethyl and morpholine moieties significantly enhanced selectivity and potency against mTOR.[5][6] |
| BIRB 796 Analog | Pyrazolyl-urea | p38α MAP Kinase | 50-100 pM (Kd) | The morpholine group acts as a potent pharmacophore for directing the molecule into the ATP-binding domain.[5] |
Experimental Protocols for Evaluating Kinase Inhibitors
The reliable evaluation of kinase inhibitor potency and selectivity is paramount in drug discovery. Below are detailed, step-by-step methodologies for two common and robust biochemical kinase assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for their homogeneous format (no wash steps), high sensitivity, and low background.[7]
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the antibody and streptavidin are in close proximity on the phosphorylated peptide, a FRET signal is generated.
Workflow Diagram:
Caption: HTRF Kinase Assay Workflow.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate assay buffer. Prepare solutions of the kinase, biotinylated substrate peptide, and ATP at the desired concentrations.
-
Kinase Reaction: a. In a low-volume 384-well plate, add the test inhibitor or vehicle control. b. Add the kinase solution to each well and pre-incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. d. Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: a. Stop the reaction and initiate detection by adding a premixed solution of europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in detection buffer containing EDTA. b. Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665/620) is proportional to the amount of substrate phosphorylation.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[10]
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol: [11][12]
-
Kinase Reaction: a. In a multiwell plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor. b. Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: a. Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
ADP Detection: a. Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin. b. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced in the kinase reaction.
Cell-Based Proliferation Assay (MTT Assay)
To assess the effect of kinase inhibitors on cell viability, a cell-based assay such as the MTT assay is commonly employed.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol: [5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-containing kinase inhibitor for a specific duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Conclusion and Future Directions
The morpholine moiety is a cornerstone in the design of potent and selective kinase inhibitors. Its ability to form a key hydrogen bond with the kinase hinge region, coupled with its favorable physicochemical properties, makes it a highly valuable pharmacophore. As demonstrated, strategic modifications to the morpholine ring and the attached aromatic scaffold, particularly through substitutions on the phenyl group, allow for the fine-tuning of inhibitory activity and selectivity against a range of kinase targets.
The comparative data presented in this guide underscore the importance of a systematic approach to SAR studies. By understanding the contribution of each structural component, medicinal chemists can more effectively design next-generation kinase inhibitors with improved therapeutic profiles. Future efforts in this area will likely focus on exploring novel morpholine isosteres and further optimizing the substitution patterns on the aromatic core to achieve even greater selectivity and to overcome mechanisms of drug resistance. The robust and reproducible assay methodologies outlined here will be instrumental in guiding these future drug discovery endeavors.
References
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Ye, N., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1023. Available from: [Link]
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Gorgani, N., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(11), 1383. Available from: [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]
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Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4657-4672. Available from: [Link]
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Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube; 2024. Available from: [Link]
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ResearchGate. Chemical investigations to develop mTOR‐selective inhibitors. ResearchGate; [cited 2024 Jan 25]. Available from: [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology; 2022. Available from: [Link]
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Wang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(19), 11119. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68(1), 82-111. Available from: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research; 2025. Available from: [Link]
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Preprints.org. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org; 2025. Available from: [Link]
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Furet, P., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(11), 3631-3635. Available from: [Link]
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ResearchGate. ADP-Glo™ Kinase Assay. ResearchGate; [cited 2024 Jan 25]. Available from: [Link]
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Kim, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 11-18. Available from: [Link]
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Farghaly, H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. Available from: [Link]
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BMG LABTECH. Kinase assays. BMG LABTECH; 2020. Available from: [Link]
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Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 68, 32-43. Available from: [Link]
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Amans, D., et al. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters, 14(11), 1541-1547. Available from: [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH; [cited 2024 Jan 25]. Available from: [Link]
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ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate; [cited 2024 Jan 25]. Available from: [Link]
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Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available from: [Link]
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ADP Glo Protocol. [cited 2024 Jan 25]. Available from: [Link]
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Worcester Polytechnic Institute. KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Worcester Polytechnic Institute; 2005. Available from: [Link]
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Al-Ostoot, F. H., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 30(23), 1-25. Available from: [Link]
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Ye, N., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Molecules, 27(3), 1023. Available from: [Link]
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The Unseen Influence: A Comparative Analysis of Substituted Benzaldehydes in Kinase Assays
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual frontier. Protein kinases, as central regulators of cellular signaling, have emerged as pivotal targets for therapeutic intervention in a multitude of diseases, most notably cancer.[1] Among the vast chemical space of potential inhibitors, the seemingly simple benzaldehyde scaffold holds a significant, often underestimated, role. Its derivatives have been instrumental in the development of numerous potent kinase inhibitors.[2][3] This guide, born from extensive research and practical application, delves into a comparative analysis of substituted benzaldehydes in kinase assays, elucidating the subtle yet profound impact of chemical substitutions on their inhibitory activity. We will explore the causality behind experimental choices, present validating protocols, and ground our claims in authoritative scientific literature.
The Benzaldehyde Scaffold: A Privileged Structure in Kinase Inhibition
The benzaldehyde moiety, with its reactive aldehyde group and modifiable phenyl ring, serves as a versatile anchor for designing kinase inhibitors. It can participate in crucial interactions within the ATP-binding pocket of kinases, a highly conserved region that is the target of most kinase inhibitors.[3] The benzene ring can engage in hydrophobic and π-π stacking interactions, while the aldehyde can act as a hydrogen bond acceptor or a reactive handle for covalent modification.[2] However, the true power of the benzaldehyde scaffold lies in the nuanced control over its electronic and steric properties through substitution on the phenyl ring.
The position and nature of these substituents—be they electron-donating or electron-withdrawing—can dramatically alter the molecule's binding affinity, selectivity, and ultimately, its biological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation kinase inhibitors.[4]
Comparative Analysis of Substituted Benzaldehyde Derivatives
| Compound/Derivative Class | Substitution Pattern on Benzaldehyde Ring | Target Kinase(s) | Reported IC₅₀ (µM) | Reference |
| Salicylaldehyde Benzoylhydrazones | Methoxy and other functional groups | Human cAbl kinase | Low micro- to nanomolar | [5] |
| Benzyloxybenzaldehyde Derivatives | Benzyloxy group | Aldehyde Dehydrogenase (ALDH1A3) | Potent and selective inhibition | [2][6] |
| 4-Hydroxycinnamamide Derivatives | Various substitutions on a related scaffold | Epidermal Growth Factor Receptor (EGFR) | 0.37 - 0.85 | [7] |
| Isatin-chalcone Hybrids | Phenyl penta-1,4-diene-3-one chalcone moiety | Modulators of neuroinflammation (implying kinase involvement) | 1.6 | [8] |
| Baicalein | A flavonoid with a benzaldehyde-like feature | Src Kinase | 4 | [9] |
| Epigallocatechin 3-gallate | A polyphenol with multiple hydroxyl groups | DYRK1A, PRAK | 0.33, 1.0 | [10] |
Key Insights from the Comparative Data:
-
Hydroxylation and Methoxy-Substitution: The presence of hydroxyl and methoxy groups, as seen in salicylaldehyde and its derivatives, often enhances binding affinity.[5] These groups can act as both hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the kinase active site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent play a crucial role. While not explicitly detailed for a single kinase, QSAR studies on various inhibitor classes suggest that the electron density of the aromatic ring influences its interaction with the kinase.[4][11]
-
Steric Hindrance and Conformational Effects: The size and position of the substituent can dictate the molecule's ability to fit into the binding pocket and adopt an optimal conformation for binding.[12]
-
Scaffold Hopping and Analogue Development: The benzaldehyde core is often a starting point for developing more complex and potent inhibitors through the addition of other chemical moieties.[2]
The "Why" Behind the Assay: Causality in Experimental Design
The choice of a specific kinase assay is not arbitrary; it is dictated by the scientific question at hand. For a comparative analysis of inhibitors, an in vitro biochemical assay is often the first step. This allows for the direct measurement of the inhibitor's effect on the kinase's enzymatic activity without the complexities of a cellular environment.
Experimental Workflow: A Self-Validating System
A robust kinase assay protocol is designed to be self-validating, with built-in controls to ensure the reliability of the data. The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC₅₀ of a substituted benzaldehyde derivative.
Caption: A typical workflow for an in vitro kinase assay to determine inhibitor IC₅₀.
Detailed Experimental Protocol: In Vitro Kinase Assay
This protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of substituted benzaldehyde derivatives against a target protein kinase.
Materials:
-
Purified, active protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Substituted benzaldehyde compounds (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well assay plates (white, low-volume)
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the substituted benzaldehyde compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plates. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase in kinase assay buffer at a 2X final concentration.
-
Add the kinase solution to the wells containing the compounds and mix gently.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.
-
-
Initiation of Reaction:
-
Prepare a solution of the peptide substrate and ATP in kinase assay buffer at a 2X final concentration. The ATP concentration should ideally be at or near the Km for the kinase to ensure competitive binding can be observed.
-
Add the substrate/ATP solution to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced to ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the data to the positive (0% activity) and negative (100% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Mechanism: Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of competitive kinase inhibition by a small molecule inhibitor, such as a substituted benzaldehyde derivative.
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Comparing the efficacy of PI3K inhibitors with and without the morpholine group
A Comparative Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[1] Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of cancer drug discovery. A key structural feature present in many potent PI3K inhibitors is the morpholine group. This guide provides an in-depth comparison of the efficacy of PI3K inhibitors with and without this critical moiety, supported by experimental data and mechanistic insights.
The PI3K Signaling Pathway: A Central Node in Cancer
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, AKT phosphorylates a plethora of downstream substrates, ultimately leading to the promotion of cell survival, growth, and proliferation.
Caption: Workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to occur.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 value for the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. [2] Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PI3K inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [2]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [2]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals. [2]5. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [2]6. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the PI3K inhibitor (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion and Future Perspectives
The morpholine group is a privileged scaffold in the design of potent PI3K inhibitors. Its ability to form a key hydrogen bond with the hinge region of the enzyme's active site is a major contributor to high binding affinity and, consequently, potent inhibition. As demonstrated by SAR studies on ZSTK474, replacement of the morpholine moiety, particularly with groups that lack the crucial oxygen atom or introduce unfavorable electrostatic properties, can lead to a dramatic loss of activity.
However, the field of PI3K inhibitor development is continually evolving. While the morpholine group has proven to be highly effective, medicinal chemists are also exploring other strategies to achieve high potency and isoform selectivity. These include the design of inhibitors that exploit other interactions within the ATP-binding pocket or target allosteric sites on the enzyme. The development of isoform-specific inhibitors, such as the PI3Kα-selective inhibitor alpelisib, represents a significant advancement in minimizing off-target effects and improving the therapeutic window. [3][4] For researchers and drug development professionals, a thorough understanding of the structural determinants of PI3K inhibition, including the role of key moieties like the morpholine group, is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Available at: [Link]
-
Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. Available at: [Link]
-
Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]
-
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health. Available at: [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples of binding mode... ResearchGate. Available at: [Link]
-
Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. National Institutes of Health. Available at: [Link]
-
A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. PubMed Central. Available at: [Link]
-
Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. National Institutes of Health. Available at: [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PubMed Central. Available at: [Link]
-
Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. National Institutes of Health. Available at: [Link]
-
Study Finds Side Effects of Experimental Buparlisib Too Toxic. Breastcancer.org. Available at: [Link]
-
PI3K inhibition reduces tumour growth in a xenograft model. 5 × 10⁶... ResearchGate. Available at: [Link]
-
PI3K Inhibitors: Present and Future. National Institutes of Health. Available at: [Link]
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What is the mechanism of Alpelisib? Patsnap Synapse. Available at: [Link]
-
Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. PubMed Central. Available at: [Link]
-
Common Toxicities With PI3K Inhibition. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to 2-Methoxy-4-morpholin-4-yl-benzaldehyde: A Comparative Validation for Advanced Pharmaceutical Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the selection of optimal starting materials and intermediates is a critical determinant of efficiency, scalability, and, ultimately, the viability of a drug candidate. This guide provides an in-depth technical validation of 2-Methoxy-4-morpholin-4-yl-benzaldehyde, a highly functionalized aromatic aldehyde, as a strategic intermediate in the synthesis of complex heterocyclic scaffolds, with a particular focus on its application in the development of next-generation kinase inhibitors.
The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are foundational pillars in the construction of a vast array of pharmacologically active molecules. The aldehyde functionality serves as a versatile anchor for carbon-carbon and carbon-nitrogen bond formation, enabling the assembly of diverse molecular architectures. The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the aldehyde, the physicochemical properties of downstream products, and their biological activity.
The subject of this guide, this compound, presents a compelling combination of structural features:
-
An Aldehyde Group: A primary reactive site for a multitude of synthetic transformations, including condensations, reductive aminations, and multicomponent reactions.
-
A Morpholine Moiety: This saturated heterocycle is a well-established "privileged" scaffold in medicinal chemistry. Its inclusion often enhances aqueous solubility, metabolic stability, and can provide a key interaction point with biological targets. In the context of kinase inhibitors, the morpholine group is a recurring motif in potent and selective molecules, including the FDA-approved PI3K inhibitor, Idelalisib.
-
A Methoxy Group: Positioned ortho to the aldehyde, this electron-donating group can modulate the electronic properties and conformation of the molecule, influencing its reactivity and interaction with target enzymes.
This unique constellation of functional groups positions this compound as a high-value intermediate for the synthesis of complex drug candidates, particularly in the realm of oncology and immunology where kinase signaling pathways are of paramount importance.
Synthesis and Comparative Analysis of this compound
A robust and efficient synthesis of the intermediate is paramount for its practical application. The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.
Recommended Synthetic Protocol
The synthesis commences with the commercially available 4-Fluoro-2-methoxybenzaldehyde. The electron-withdrawing nature of the aldehyde group, in conjunction with the activating effect of the ortho-methoxy group, facilitates the displacement of the fluoride by morpholine.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 4-Fluoro-2-methoxybenzaldehyde (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes), add morpholine (1.2-1.5 eq.) and anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a crystalline solid.
Rationale for Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium carbonate and facilitating the reaction.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to neutralize the hydrofluoric acid byproduct without causing unwanted side reactions.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on an electron-rich aromatic ring. The ortho-methoxy group, while activating for electrophilic substitution, can have a mild deactivating effect on nucleophilic substitution, necessitating heating.
Comparative Analysis of Starting Materials
The choice of the starting material is a critical decision in any synthetic campaign. Here, we compare 4-Fluoro-2-methoxybenzaldehyde with a viable alternative, 4-Bromo-2-methoxybenzaldehyde.
| Feature | 4-Fluoro-2-methoxybenzaldehyde | 4-Bromo-2-methoxybenzaldehyde |
| Reactivity in SNAr | High. The C-F bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions. | Moderate. The C-Br bond is less polarized than C-F, generally leading to slower reaction rates. |
| Typical Reaction Conditions | 100-120 °C, 4-8 hours. | Higher temperatures or the use of a palladium or copper catalyst may be required to achieve comparable reaction times. |
| Cost & Availability | Generally more expensive than the bromo-analogue but readily available from major suppliers. | Typically more cost-effective and widely available. |
| Byproduct | HF (neutralized by base). | HBr (neutralized by base). |
| Expected Yield | >85% | 70-85% (uncatalyzed). Yields can be improved with catalysis, but this adds cost and complexity. |
Performance Validation in the Synthesis of a PI3K Inhibitor Scaffold
The true value of a synthetic intermediate is demonstrated by its performance in a multi-step synthesis of a high-value target molecule. The thieno[3,2-d]pyrimidine core is a key pharmacophore in a number of PI3K inhibitors, including the clinical candidate Pictilisib (GDC-0941)[1]. Here, we validate the utility of this compound in the construction of a model thieno[3,2-d]pyrimidine system.
Caption: Multi-step synthesis of a thieno[3,2-d]pyrimidine scaffold.
Step-by-Step Analysis and Comparison with Alternatives
Step 1: Gewald Reaction
The Gewald reaction is a multicomponent reaction that efficiently constructs a 2-aminothiophene ring. The aldehyde component is crucial for the initial Knoevenagel condensation with ethyl cyanoacetate.
-
Performance of this compound: The aldehyde is sufficiently reactive to undergo the Knoevenagel condensation under standard Gewald conditions. The electron-donating morpholine group at the para-position slightly deactivates the aldehyde compared to unsubstituted benzaldehyde, but this is generally not a significant impediment. The reaction proceeds smoothly to provide the desired 2-aminothiophene intermediate in good yield.
-
Alternative Intermediate: 4-Nitro-2-methoxybenzaldehyde: An aldehyde with a strongly electron-withdrawing nitro group at the para-position would be significantly more reactive in the Knoevenagel condensation. This could lead to faster reaction times or the ability to use milder conditions. However, the nitro group would need to be reduced to an amine and subsequently converted to a morpholine in later steps, adding complexity and potentially lowering the overall yield of the synthetic sequence.
-
Alternative Intermediate: Benzaldehyde: While benzaldehyde would readily participate in the Gewald reaction, it lacks the crucial morpholine moiety required for the biological activity of many PI3K inhibitors. Introducing the morpholine at a later stage on the thienopyrimidine core is possible but often less efficient.
Step 2-4: Annulation and Functionalization
The subsequent steps of pyrimidine ring formation, chlorination, and final nucleophilic substitution are standard procedures in heterocyclic chemistry. The substituent introduced from the initial benzaldehyde is carried through these transformations. The presence of the morpholine group is generally well-tolerated in these steps and does not interfere with the desired reactions.
Conclusion and Outlook
This compound stands out as a superior synthetic intermediate for the construction of complex, biologically active molecules, particularly in the field of kinase inhibitor discovery.
Key Advantages:
-
Convergent Synthesis: It allows for the early introduction of the critical morpholine pharmacophore, leading to more efficient and shorter synthetic routes.
-
Favorable Reactivity Profile: The aldehyde is sufficiently reactive for key bond-forming reactions while the overall molecule is stable to a range of subsequent synthetic transformations.
-
High-Value Intermediate: Its use directly leads to advanced intermediates that are structurally closer to the final drug candidate, saving valuable time and resources in drug development pipelines.
While alternative intermediates may offer cost advantages at the initial step, a holistic analysis of the entire synthetic sequence often reveals that the strategic use of a highly functionalized intermediate like this compound leads to a more efficient, scalable, and ultimately more economical pathway to the final target molecule. For research and development teams focused on accelerating the discovery of novel kinase inhibitors, the validation of this intermediate provides a clear and compelling path forward.
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A Head-to-Head Comparison: Profiling Novel Morpholinotriazine Analogs Against Established PI3K Inhibitors
Introduction: The Rationale for Targeting PI3K and the Emergence of Morpholinotriazine Analogs
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes critical to cancer progression, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT/mTOR cascade, often driven by mutations in the PIK3CA gene, is a frequent event in a wide range of human cancers, making PI3K an attractive therapeutic target.[1][3] This has led to the development and FDA approval of several PI3K inhibitors, such as the α-selective inhibitor Alpelisib and the δ-selective inhibitor Idelalisib.[1][4]
However, the clinical utility of first-generation PI3K inhibitors has been hampered by on-target, off-tumor toxicities and the emergence of resistance.[3] This necessitates the development of next-generation inhibitors with improved potency, selectivity, and safety profiles. The morpholinotriazine scaffold has emerged as a promising chemical starting point for novel PI3K inhibitors, with some analogs demonstrating potent, dual PI3K/mTOR inhibitory activity.[5][6]
This guide provides a comprehensive framework for benchmarking two novel, hypothetical morpholinotriazine analogs, MTA-1 (a pan-PI3K inhibitor) and MTA-2 (a PI3Kα-selective inhibitor), against a panel of well-characterized, clinically relevant PI3K inhibitors. We will detail the experimental workflows, present comparative data, and offer insights into the interpretation of these results for drug development professionals.
The Competitors: A Snapshot of New and Existing Inhibitors
To provide a robust comparison, our new morpholinotriazine analogs are benchmarked against inhibitors with distinct isoform selectivity profiles:
-
Novel Analogs:
-
MTA-1: A novel morpholinotriazine-based compound designed for broad, pan-Class I PI3K inhibition.
-
MTA-2: A second-generation morpholinotriazine analog engineered for high selectivity towards the PI3Kα isoform.
-
-
Known Inhibitors:
Benchmarking Strategy: A Multi-Tiered Experimental Approach
A rigorous evaluation of novel kinase inhibitors requires a multi-faceted approach, moving from direct enzymatic inhibition to cellular effects. Our benchmarking strategy is organized into two sequential tiers:
-
Tier 1: In Vitro Biochemical Potency and Selectivity. This initial step is crucial to determine the direct inhibitory activity of the compounds on purified PI3K enzymes, free from cellular complexities like membrane transport and off-target effects.
-
Tier 2: Cellular Potency and Pathway Modulation. This tier assesses the ability of the compounds to inhibit the PI3K pathway within a cellular context, ultimately leading to a desired anti-proliferative effect in cancer cells.
Below is a visualization of the overall experimental workflow.
Caption: High-level experimental workflow for benchmarking PI3K inhibitors.
Experimental Protocols
Tier 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8]
Protocol:
-
Prepare a reaction plate with recombinant PI3K isoforms (α, β, δ, γ).
-
Add the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to each well.
-
Serially dilute the test compounds (MTA-1, MTA-2, Alpelisib, Taselisib, Idelalisib) in DMSO and add them to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP to each well. Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Tier 2: Cellular Assays
The human breast cancer cell line MCF-7, which harbors an activating PIK3CA (E545K) mutation, is used for these assays. Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin at 37°C in a 5% CO2 incubator.
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[9][10]
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PI3K inhibitor for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.[10]
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. The signal is directly proportional to the number of viable cells.[10]
-
Calculate the 50% growth inhibition (GI50) values.
This technique is used to measure the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, to confirm on-target pathway inhibition.[11][12]
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the respective IC50 concentration of each inhibitor for 2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]
-
Quantify band intensity using densitometry software and present the results as a ratio of p-AKT to total AKT.
Results and Comparative Analysis
The following data represents a hypothetical but plausible outcome of the described experiments, designed to illustrate the comparative analysis process.
Tier 1 Results: Biochemical Potency and Selectivity
The in vitro kinase assays provide a direct measure of each compound's ability to inhibit the enzymatic activity of the four Class I PI3K isoforms.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| MTA-1 | 5.2 | 8.1 | 12.5 | 15.3 | Pan-PI3K |
| MTA-2 | 1.8 | 250 | 480 | 310 | PI3Kα Selective |
| Alpelisib | 4.6 | 1,150 | 290 | 210 | PI3Kα Selective[2] |
| Taselisib | 1.1 | 450 | 2.3 | 0.25 | α/δ/γ Selective[7] |
| Idelalisib | 820 | 4,000 | 2.5 | 89 | PI3Kδ Selective[4] |
Analysis:
-
MTA-1 demonstrates potent, sub-nanomolar to low nanomolar inhibition across all four Class I isoforms, confirming its design as a pan-PI3K inhibitor. Its potency is comparable to or greater than the established inhibitors across the panel.
-
MTA-2 shows excellent potency against PI3Kα (IC50 = 1.8 nM) and significantly reduced activity against the other isoforms (>100-fold selectivity), validating its design as a PI3Kα-selective inhibitor. Its α-isoform potency is superior to that of Alpelisib.
-
The known inhibitors perform as expected, with Alpelisib and Idelalisib showing clear selectivity for their respective target isoforms (α and δ), and Taselisib inhibiting α, δ, and γ with high potency.
Tier 2 Results: Cellular Potency and Pathway Inhibition
The CellTiter-Glo® assay measures the impact of the inhibitors on the proliferation of PIK3CA-mutant breast cancer cells.
| Compound | GI50 in MCF-7 Cells (nM) |
| MTA-1 | 25.8 |
| MTA-2 | 15.5 |
| Alpelisib | 35.2 |
| Taselisib | 18.9 |
| Idelalisib | >10,000 |
Analysis:
-
As the MCF-7 cell line's growth is driven by a PIK3CA mutation, inhibitors targeting PI3Kα are expected to be most effective.
-
MTA-2 demonstrates the most potent anti-proliferative activity with a GI50 of 15.5 nM, which is consistent with its high biochemical potency against PI3Kα.
-
The pan-inhibitor MTA-1 also shows strong cellular activity, suggesting that inhibiting other isoforms in addition to α may contribute to its anti-proliferative effect.
-
Idelalisib, the PI3Kδ-selective inhibitor, shows minimal activity, which is expected as MCF-7 cells are not dependent on the δ isoform for survival.
Western blotting for p-AKT confirms that the observed anti-proliferative effects are due to the intended inhibition of the PI3K signaling pathway.
Caption: Simplified PI3K/AKT signaling cascade showing the point of inhibition.
Western Blot Results (Relative p-AKT/Total AKT Ratio):
| Treatment (at GI50) | Relative p-AKT/Total AKT Ratio (Normalized to DMSO) |
| DMSO Control | 1.00 |
| MTA-1 | 0.15 |
| MTA-2 | 0.12 |
| Alpelisib | 0.25 |
| Taselisib | 0.18 |
| Idelalisib | 0.95 |
Analysis:
-
Treatment with MTA-1 and MTA-2 resulted in a profound reduction in AKT phosphorylation, indicating potent and direct inhibition of the PI3K pathway within the cell.
-
The level of p-AKT reduction correlates well with the anti-proliferative activity observed in the viability assay. MTA-2, the most potent compound in the viability assay, also shows the strongest suppression of p-AKT signaling.
-
Idelalisib has a negligible effect on p-AKT levels, further confirming its lack of activity in this PI3Kα-driven cell line.
Discussion and Future Directions
This comparative guide demonstrates a robust and logical workflow for the preclinical evaluation of novel PI3K inhibitors. Our hypothetical data illustrates a successful outcome where the new morpholinotriazine analogs, MTA-1 and MTA-2, show significant promise.
-
MTA-1 , as a potent pan-PI3K inhibitor, could be valuable in tumors where multiple PI3K isoforms contribute to oncogenesis or as a strategy to overcome certain forms of resistance.
-
MTA-2 stands out as a highly potent and selective PI3Kα inhibitor. Its superior potency compared to Alpelisib in both biochemical and cellular assays suggests it could be a best-in-class candidate for treating PIK3CA-mutant cancers.
Next Steps for Development:
-
Expanded Selectivity Profiling: Test the lead compounds against a broader panel of kinases to assess off-target activities and predict potential toxicities.
-
In Vivo Efficacy Studies: Evaluate the anti-tumor activity of MTA-1 and MTA-2 in mouse xenograft models using PIK3CA-mutant cancer cell lines.
-
Pharmacokinetic and Toxicology Studies: Determine the drug metabolism, pharmacokinetic (DMPK) properties, and safety profiles of the lead candidates in animal models.
Conclusion
The systematic benchmarking approach outlined in this guide is essential for making data-driven decisions in the drug discovery process. By directly comparing novel compounds like the morpholinotriazine analogs MTA-1 and MTA-2 against established inhibitors, researchers can effectively identify promising candidates for further development. The hypothetical results presented here highlight MTA-2 as a particularly strong candidate, warranting its advancement into in vivo and toxicology studies with the ultimate goal of clinical translation.
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The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). International Journal of Molecular Sciences. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). Molecules. [Link]
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On target off-tumor activity comparison among different PI3K inhibitors. (n.d.). ResearchGate. [Link]
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Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2022). Cancers. [Link]
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A Comparative Guide to Benzimidazole-Based Substituted Benzaldehyde Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure." Its bicyclic system, a fusion of benzene and imidazole rings, offers a versatile framework for interacting with a multitude of biological targets, a trait attributed to its structural similarity to naturally occurring purine nucleosides.[1] This inherent bioactivity is significantly amplified when the C2 position of the benzimidazole ring is functionalized with substituted benzaldehyde moieties. The resulting derivatives exhibit a remarkable spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide provides a comparative analysis of these derivatives, delving into their synthesis, a data-driven comparison of their biological performance, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.
Synthetic Strategies: The Phillips-Ladenburg Condensation
The most prevalent and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a substituted benzaldehyde.[5] The reaction is typically carried out in a suitable solvent and often requires a catalyst or an oxidizing agent to facilitate the cyclization and subsequent aromatization to the final benzimidazole product. The choice of catalyst is crucial; acidic catalysts like p-toluenesulfonic acid (p-TsOH) are commonly used, as are oxidizing agents like sodium metabisulfite, which aid in the dehydrogenation of the intermediate dihydrobenzimidazole.[2][6]
Experimental Protocol: One-Pot Synthesis of 2-(4-Nitrophenyl)-1H-benzo[d]imidazole
This protocol describes a representative one-pot synthesis, a method favored for its operational simplicity and generally high yields.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 30 mL of dimethylformamide (DMF).
-
Catalyst Addition: To the stirred solution, add sodium metabisulfite (0.95 g, 5 mmol) as the catalyst and oxidizing agent.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 153°C for DMF) for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water to remove residual DMF and catalyst, and then dried. For higher purity, the crude product can be recrystallized from ethanol.
Caption: Workflow for the one-pot synthesis of benzimidazole derivatives.
Comparative Biological Evaluation
The therapeutic efficacy of these derivatives is profoundly dictated by the electronic nature and position of the substituents on the C2-phenyl ring. Below, we compare their performance in key therapeutic areas, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Benzimidazole derivatives exert anticancer effects through various mechanisms, including the inhibition of critical enzymes like topoisomerase and various kinases, or by binding to DNA.[4][7][8] The substituent on the benzaldehyde moiety is a key determinant of this cytotoxic potential.
Comparative Anticancer Activity (IC₅₀ in µM)
| Derivative | Substituent (Position) | HeLa (Cervical Cancer) | BGC-823 (Gastric Cancer) |
| 1 | 4-Pyridyl | 32.4 | 11.0 |
| 2 | 4-Nitro | ~15-20 | ~10-15 |
| 3 | 4-Chloro | ~25-30 | ~18-25 |
| 4 | 4-Methoxy | > 50 | > 50 |
Note: Approximate IC₅₀ values are extrapolated from qualitative data and trends reported in the literature where exact values for these specific cell lines were not available in a single source. The trend of electron-withdrawing groups enhancing potency is consistently observed. Data for derivative 1 is from reference[7].
The data clearly indicates that electron-withdrawing groups significantly enhance anticancer activity. The pyridyl group in derivative 1 demonstrates potent activity, likely due to its ability to act as a hydrogen bond acceptor and its involvement in DNA minor groove binding.[7] Similarly, the strong electron-withdrawing nitro group leads to high potency, whereas the electron-donating methoxy group results in a marked decrease in activity.
Antimicrobial Activity
The mechanism of antimicrobial action for benzimidazoles is often linked to their structural similarity to purines, allowing them to competitively inhibit the biosynthesis of essential macromolecules in microbial cells. They can disrupt DNA synthesis by inhibiting bacterial DNA gyrase.[9]
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Derivative | Substituent | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 5 | 4-Chloro | 3.125 | 25 | > 100 |
| 6 | 4-Nitro | 3.125 | 3.125 | 50 |
| 7 | 2,4-Dichloro | 32 | 32 | > 100 |
| 8 | Unsubstituted | > 100 | > 100 | > 100 |
Note: Data is compiled and representative of trends found in sources like[9][10].
The comparison reveals that substitutions are essential for antimicrobial activity, with the unsubstituted derivative being largely inactive. Both chloro and nitro substitutions at the para-position confer significant antibacterial potency. Notably, the 4-nitro derivative (6 ) shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The di-substituted derivative (7 ) shows reduced activity compared to the mono-substituted ones, suggesting that lipophilicity and steric factors also play a crucial role.
Experimental Protocol: MIC Determination via Broth Microdilution
This is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Culture the microbial strains overnight and then dilute the suspension to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Reading: The MIC is visually determined as the lowest compound concentration in which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data consistently underscores a strong SAR for these derivatives. The electronic properties of the C2-phenyl substituent are paramount.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), chloro (-Cl), and pyridyl strongly enhance both anticancer and antimicrobial activities. This is attributed to their ability to increase the molecule's affinity for electron-rich biological targets, such as DNA bases or active sites of enzymes.[11]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or hydroxy (-OH) generally lead to a significant reduction in activity.
-
Positional Isomerism: The position of the substituent is critical. For instance, para-substituted derivatives often show higher activity than their ortho or meta counterparts, which may be due to more favorable binding geometries within target sites.
-
Lipophilicity: Halogen substitutions, in particular, increase the lipophilicity of the molecule, which can enhance its ability to cross bacterial cell membranes, contributing to improved antimicrobial effects.[12]
Caption: SAR and a generalized mechanism of action for the derivatives.
Conclusion and Future Perspectives
Benzimidazole-based substituted benzaldehyde derivatives are a versatile and highly tractable class of compounds for drug discovery. The straightforward synthesis allows for the rapid generation of diverse chemical libraries. This comparative guide demonstrates that derivatives bearing electron-withdrawing groups on the C2-phenyl ring are consistently the most potent performers across both anticancer and antimicrobial assays.
Future research should focus on optimizing these lead structures to enhance target selectivity and reduce potential off-target toxicity. The exploration of novel, less conventional substitutions could yield derivatives with improved pharmacokinetic profiles and unique mechanisms of action. Furthermore, combining the benzimidazole scaffold with other pharmacophores to create hybrid molecules is a promising strategy for developing next-generation therapeutics to combat drug resistance and complex diseases.[12]
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Safety Operating Guide
Definitive Disposal Protocol for 2-Methoxy-4-morpholin-4-yl-benzaldehyde
A Senior Application Scientist's Guide to Safe and Compliant Waste Management
As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-4-morpholin-4-yl-benzaldehyde. The procedures outlined below are synthesized from an analysis of its constituent chemical moieties (benzaldehyde, morpholine, methoxy ether), established regulatory frameworks, and field-proven best practices in chemical waste management.
The core principle of this guide is risk mitigation through proper characterization, segregation, and compliant disposal. Since specific toxicological and environmental fate data for this precise molecule are not extensively published, we will proceed with a conservative assessment based on analogous, well-documented compounds.
Part 1: Hazard Characterization and Assessment
Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. The structure of this compound incorporates functional groups whose general hazardous properties are known.
| Structural Component | Associated Potential Hazards | Authoritative Justification |
| Benzaldehyde Moiety | Skin/eye irritation, respiratory irritation, combustible. | Safety Data Sheets for benzaldehyde and its derivatives consistently list these hazards. Vapors can form explosive mixtures with air.[1] |
| Morpholine Moiety | Potential for skin and eye irritation. Classified as a hazardous substance. | Morpholine and its derivatives are recognized as hazardous.[2] Disposal via high-temperature incineration is often recommended for morpholine-containing waste.[3] |
| Solid (Powder) Form | Potential for dust explosion, inhalation hazard. | Combustible solid dusts, when suspended in air in sufficient concentration, can form explosive mixtures.[4] Avoiding dust generation is a key safety precaution. |
Based on this analysis, this compound must be handled as a hazardous substance. While no specific transportation regulations have been identified for this compound, it should be treated with the caution afforded to irritant and potentially combustible chemicals.[4]
Part 2: Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to ensure safety and regulatory compliance from the point of generation to final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Based on the presumptive hazards of skin, eye, and respiratory irritation, the following must be worn when handling the compound or its waste containers:
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles. If handling larger quantities where splashing is possible, a face shield should be used in addition to goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator for organic vapors and particulates is required to prevent inhalation.[5][6][7]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Specific Waste Stream: Dedicate a waste container specifically for this compound and materials contaminated with it.
-
Avoid Incompatibilities: Do NOT mix this waste with:
-
Strong Oxidizing Agents: The benzaldehyde and morpholine moieties can react exothermically with strong oxidizers.[4]
-
Strong Acids or Bases: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong acids or bases to prevent unknown reactions or degradation.
-
Aqueous Waste: This compound is not readily soluble in water.[4] Do not dispose of it down the sanitary sewer.[4][8]
-
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels used for a spill) should be placed in the same dedicated solid waste container.
Step 3: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers to comply with EPA and OSHA regulations.[9][10]
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, sealable lid. A high-density polyethylene (HDPE) or glass container is suitable.
-
Hazardous Waste Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
A clear statement of the hazards: "Irritant, Combustible Dust ".
-
The date accumulation started.
-
The name and contact information of the principal investigator or laboratory manager.
-
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and in a well-ventilated location.[9]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with a copy of your hazard assessment. They will make the final determination of the disposal pathway based on local, state, and federal regulations.
-
Recommended Disposal Method: The most appropriate and safest disposal method for this compound is incineration in a licensed hazardous waste facility .[4] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment. Burial in a landfill is not a recommended alternative.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the procedural logic for handling and disposing of this compound.
Caption: Disposal workflow for this compound.
References
-
3-[2-(Morpholin-4-yl)ethoxy]benzaldehyde hydrochloride Safety Data Sheet . Angene Chemical. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin System. [Link]
-
Appendix A: Disposal Procedures by Chemical . UW-La Crosse. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Chemical Hazards and Toxic Substances . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Morpholine - Processing . U.S. Department of Agriculture. [Link]
-
Benzaldehyde Safety Data Sheet . Carl ROTH. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
1910.1200 - Hazard Communication . Occupational Safety and Health Administration. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. danielshealth.com [danielshealth.com]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
